4-Fluoro-3,3-dimethylbutanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-6(2,4-7)3-5(8)9/h3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUULOKIVUXOTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,3-dimethylbutanoic Acid
Abstract: This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-fluoro-3,3-dimethylbutanoic acid, a compound of interest for pharmaceutical and materials science research. Recognizing the absence of a direct, established protocol in the current literature, this document outlines a rational, multi-step synthesis based on well-established and reliable organic chemistry transformations. The proposed route commences with the synthesis of a key intermediate, a protected 4-hydroxy-3,3-dimethylbutanoic acid derivative, via a Reformatsky reaction, followed by deoxofluorination and subsequent deprotection. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and safety considerations.
Introduction and Strategic Overview
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 4-Fluoro-3,3-dimethylbutanoic acid represents a valuable, yet synthetically undocumented, building block that combines a neopentyl-like structural motif with a terminal fluorine atom. This guide proposes a robust and logical synthetic pathway, designed to be accessible to a broad range of synthetic chemistry laboratories.
Our retrosynthetic analysis identified a key challenge in the regioselective functionalization of the C4 position of the 3,3-dimethylbutanoic acid scaffold. Direct C-H activation at this position, while an active area of research, often requires specialized catalysts and may suffer from a lack of selectivity[1][2]. Therefore, a more classical and controllable approach is proposed, centered around the construction of a precursor molecule that already contains a hydroxyl group at the C4 position. This hydroxyl group can then be cleanly converted to the target fluorine atom using modern deoxofluorination techniques.
Retrosynthetic Analysis and Proposed Pathway
The proposed synthesis of 4-fluoro-3,3-dimethylbutanoic acid is outlined below. The strategy hinges on the initial construction of a protected γ-hydroxy acid, which serves as a versatile intermediate for the crucial fluorination step.
Caption: Retrosynthetic analysis of 4-fluoro-3,3-dimethylbutanoic acid.
Detailed Synthetic Pathway and Experimental Protocols
The proposed forward synthesis is a three-step process starting from commercially available and inexpensive starting materials: acetone and a bromoacetate ester.
Step 1: Synthesis of tert-Butyl 4-hydroxy-3,3-dimethylbutanoate via Reformatsky Reaction
The Reformatsky reaction is a classic and reliable method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[3][4][5][6] In this proposed step, the organozinc reagent derived from tert-butyl bromoacetate will react with acetone to form the desired γ-hydroxy ester. The use of a tert-butyl ester provides a robust protecting group that can be removed under acidic conditions orthogonal to many other functionalities.
Experimental Protocol:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (argon or nitrogen), add zinc dust (1.5 eq). The zinc is activated by stirring with 1 M HCl, followed by washing with deionized water, ethanol, and diethyl ether, and then drying under high vacuum.
-
Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF).
-
Initiation: A small crystal of iodine can be added to initiate the reaction. The mixture is gently heated.
-
Addition of Reagents: A solution of acetone (1.0 eq) and tert-butyl bromoacetate (1.2 eq) in anhydrous THF is added dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC).
-
Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield pure tert-butyl 4-hydroxy-3,3-dimethylbutanoate.
Caption: Synthesis of the key γ-hydroxy ester intermediate.
Step 2: Deoxofluorination of tert-Butyl 4-hydroxy-3,3-dimethylbutanoate
The conversion of the primary alcohol to an alkyl fluoride is a critical step. A variety of modern deoxofluorinating reagents are available that offer high yields and good functional group tolerance under mild conditions.[7][8] Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used. More recent and often safer alternatives include PyFluor and other sulfonyl fluorides.[5]
Experimental Protocol (using Deoxo-Fluor®):
-
Reaction Setup: In a flame-dried, plastic (e.g., PTFE or polypropylene) reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve tert-butyl 4-hydroxy-3,3-dimethylbutanoate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or 19F NMR spectroscopy.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed under reduced pressure (avoiding high temperatures).
-
Purification: The crude product, tert-butyl 4-fluoro-3,3-dimethylbutanoate, is purified by column chromatography on silica gel.
Caption: Deoxofluorination of the primary alcohol.
Step 3: Deprotection to Yield 4-Fluoro-3,3-dimethylbutanoic Acid
The final step involves the hydrolysis of the tert-butyl ester to the free carboxylic acid. This is typically achieved under acidic conditions, which are effective for cleaving the tert-butyl group.
Experimental Protocol:
-
Reaction Setup: Dissolve tert-butyl 4-fluoro-3,3-dimethylbutanoate (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Addition of Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of hydrochloric acid in dioxane.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The crude product can be co-evaporated with a solvent like toluene to remove residual TFA.
-
Purification: The resulting crude 4-fluoro-3,3-dimethylbutanoic acid can be purified by recrystallization or distillation under reduced pressure to yield the final product.
Caption: Final deprotection to the target carboxylic acid.
Quantitative Data Summary
The following table provides estimated yields for each step of the proposed synthesis, based on literature precedents for similar transformations. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Transformation | Starting Material | Product | Estimated Yield (%) |
| 1 | Reformatsky Reaction | Acetone, tert-Butyl bromoacetate | tert-Butyl 4-hydroxy-3,3-dimethylbutanoate | 60-75% |
| 2 | Deoxofluorination | tert-Butyl 4-hydroxy-3,3-dimethylbutanoate | tert-Butyl 4-fluoro-3,3-dimethylbutanoate | 70-85% |
| 3 | Deprotection | tert-Butyl 4-fluoro-3,3-dimethylbutanoate | 4-Fluoro-3,3-dimethylbutanoic acid | >90% |
Characterization and Analytical Methods
The structure and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The presence of the fluorine atom will be clearly indicated by characteristic signals and coupling patterns in the ¹⁹F and ¹³C NMR spectra.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl and carbonyl groups.
Safety Considerations
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Reagent-Specific Hazards:
-
Zinc dust: Can be flammable.
-
Bromoacetate esters: Are lachrymators and should be handled with care.
-
Deoxofluorinating reagents (e.g., Deoxo-Fluor®): Are corrosive and react violently with water. They should be handled with extreme caution in a dry environment.
-
Trifluoroacetic acid (TFA): Is highly corrosive and should be handled with appropriate care.
-
Conclusion
This technical guide presents a viable and scientifically sound synthetic pathway for 4-fluoro-3,3-dimethylbutanoic acid. By leveraging well-established reactions such as the Reformatsky reaction and modern deoxofluorination methods, this guide provides a clear and detailed roadmap for the synthesis of this novel fluorinated building block. The proposed route is designed to be adaptable and can be optimized further by experienced synthetic chemists. The availability of this compound should facilitate further research into its potential applications in medicinal chemistry and materials science.
References
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Li, P., et al. (2021). Aryl fluorosulfonates are developed as a deoxyfluorinating reagent in the transformation of primary and secondary alcohols into the corresponding alkyl fluorides. Chemical Communications, 57(64), 7949-7952. [Link]
-
Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]
-
Gorin, D. J., & Toste, F. D. (2007). Deoxyfluorination of Alcohols. Nature, 446(7134), 395-403. [Link]
-
O'Neil, I. A. (2015). Recent developments in the Reformatsky reaction. Comprehensive Organic Synthesis II, 1, 499-532. [Link]
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Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
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Chen, M. S., & White, M. C. (2010). A predictable and general manganese catalyst for aliphatic C–H oxidation. Science, 327(5965), 566-571. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS No. 1246218-76-7), a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for the specifically requested 4-fluoro-3,3-dimethylbutanoic acid, this guide focuses on its trifluoromethyl analogue, offering valuable insights into the influence of fluorine substitution on molecular properties. The document details the compound's structural and fundamental properties, predicted physicochemical parameters, and established experimental methodologies for their determination. Furthermore, it includes a discussion on its synthesis and provides an analysis of its spectral characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel fluorinated molecules.
Introduction and Structural Elucidation
Fluorinated organic molecules are of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered acidity. 4,4,4-Trifluoro-3,3-dimethylbutanoic acid is a carboxylic acid featuring a trifluoromethyl group and two methyl groups on the carbon atom beta to the carboxyl group. This structural arrangement is expected to significantly influence its electronic and steric properties.
Chemical Structure and Basic Information
| Property | Value | Source |
| IUPAC Name | 4,4,4-Trifluoro-3,3-dimethylbutanoic acid | [1] |
| CAS Number | 1246218-76-7 | [1] |
| Molecular Formula | C₆H₉F₃O₂ | [1] |
| Molecular Weight | 170.13 g/mol | [2] |
| Canonical SMILES | CC(C)(CC(=O)O)C(F)(F)F | [1] |
| InChI Key | RMYUXDFMYRGZNC-UHFFFAOYSA-N | [1] |
Physicochemical Properties: Predicted and Experimental
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. The following sections detail the key properties of 4,4,4-trifluoro-3,3-dimethylbutanoic acid. Where experimental data is unavailable, high-quality predicted values are provided.
Melting Point
The melting point of a compound provides insight into the strength of its crystal lattice and intermolecular forces. For a related compound, (Z)-2-(aminomethylene)-4,4,4-trifluoro-3-oxo-ethylester-butanoic acid, a melting point of 78.2-79.9 °C has been reported.[3] While not a direct measurement for the title compound, it suggests that it is likely a solid at room temperature.
A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.[4]
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. As 4,4,4-trifluoro-3,3-dimethylbutanoic acid is likely a solid at room temperature, its boiling point is expected to be significantly higher and may be accompanied by decomposition.
For high-boiling liquids or solids, a common method for boiling point determination is the Thiele tube method.
Solubility
The solubility of a compound in various solvents is a critical parameter in drug development, affecting formulation and bioavailability. The presence of both a polar carboxylic acid group and a nonpolar trifluoromethyl- and dimethyl-substituted alkyl chain suggests that 4,4,4-trifluoro-3,3-dimethylbutanoic acid will have moderate solubility in both polar and nonpolar solvents. It is expected to be soluble in common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[5] Its solubility in water is likely to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid.
A qualitative assessment of solubility can be performed by observing the dissolution of a small amount of the compound in a given solvent.
Acidity (pKa)
The pKa of a carboxylic acid is a measure of its acidity. The electron-withdrawing trifluoromethyl group is expected to significantly increase the acidity of the carboxylic acid compared to its non-fluorinated analogue, 3,3-dimethylbutanoic acid. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the CF₃ group. For comparison, the pKa of 3,3-dimethylbutanoic acid is approximately 5.0. Therefore, the pKa of 4,4,4-trifluoro-3,3-dimethylbutanoic acid is predicted to be significantly lower.
Potentiometric titration is a precise method for determining the pKa of an acid.
Synthesis
The synthesis of fluorinated carboxylic acids can be achieved through various methods. A common approach involves the introduction of the trifluoromethyl group early in the synthetic sequence. For instance, a synthetic route to 4,4,4-trifluorobutanol involves the reaction of diethyl malonate with 2,2,2-trifluoro ethyl p-toluenesulfonate, followed by decarboxylation and reduction.[6] A similar strategy could be adapted for the synthesis of 4,4,4-trifluoro-3,3-dimethylbutanoic acid. Another approach involves the Friedel-Crafts reaction of 3,3-dimethylacrylic acid with a suitable aromatic compound, followed by further transformations.[7]
Spectral Data and Interpretation
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the six equivalent methyl protons and a singlet for the two methylene protons. The chemical shifts will be influenced by the proximity of the electron-withdrawing trifluoromethyl and carboxyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the methyl carbons, the methylene carbon, the trifluoromethyl carbon, and the carboxyl carbon. The chemical shift of the carbon attached to the fluorine atoms will be significantly affected.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[8] The chemical shift will be characteristic of a CF₃ group adjacent to a quaternary carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹ for the carboxylic acid. A strong C=O stretching band should appear around 1710 cm⁻¹. The C-F stretching vibrations will give rise to strong absorptions in the 1300-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 170. Fragmentation may involve the loss of the carboxyl group, the trifluoromethyl group, and methyl groups.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and spectral characteristics of 4,4,4-trifluoro-3,3-dimethylbutanoic acid. While serving as a proxy for the less-documented 4-fluoro-3,3-dimethylbutanoic acid, the data and methodologies presented herein offer a solid foundation for researchers working with related fluorinated compounds. The strong electron-withdrawing nature of the trifluoromethyl group is predicted to significantly impact the acidity and other properties of the molecule, highlighting the importance of fluorination in tuning molecular characteristics for various applications in science and technology. Further experimental validation of the predicted properties is encouraged to build a more complete understanding of this compound.
References
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Reeves, J. T., Tan, Z., Fandrick, D. R., Song, J. J., Yee, N. K., & Senanayake, C. H. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. Retrieved from [Link]
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Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. (n.d.). Retrieved from [Link]
- Seiler, P. (1990). An Efficient Method of Preparing (R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid. CHIMIA, 44, 90.
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Chemspace. (n.d.). 4,4,4-trifluoro-3,3-dimethylbutanoic acid - C6H9F3O2 | CSSB00000722962. Retrieved from [Link]
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Beilstein Journals. (n.d.). The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands. Retrieved from [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol.
- Kubota, T., Ishii, T., Minamikawa, H., Yamaguchi, S., & Tanaka, T. (1988). Preparation of Trifluoromethylated Compounds via Anodic Oxidation of 4,4,4-Trifluoro-3,3-dimethoxybutyric Acid. Chemistry Letters, 17(11), 1987-1990.
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National Institute of Standards and Technology. (n.d.). Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264093). Retrieved from [Link]
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PubChemLite. (n.d.). 4,4,4-trifluoro-3,3-dimethylbutanoic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluorobutanoic acid. In PubChem. Retrieved from [Link]
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Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). trifloroacetyl triflate. Retrieved from [Link]
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Slideshare. (n.d.). Nmr spectroscopy of fluorine 19 | PPTX. Retrieved from [Link]
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PhytoBank. (n.d.). 13C NMR Spectrum (PHY0026913). Retrieved from [Link]
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PhytoBank. (n.d.). 1H NMR Spectrum (PHY0033092). Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-3-oxobutanoic acid. In PubChem. Retrieved from [Link]
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Inxight Drugs. (n.d.). 3,3-DIMETHYLBUTANOIC ACID. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butanoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of c (TFA-D, 298K, 600MHz). Retrieved from [Link]
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Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]
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Environmental Protection Agency. (2025, October 15). 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid Properties. Retrieved from [Link]
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Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Retrieved from [Link]
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4-Fluoro-3,3-dimethylbutanoic acid IUPAC name and CAS number
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Fluoro-3,3-dimethylbutanoic acid.
A Strategic Fluorinated Building Block for Metabolic Stability
Executive Summary
4-Fluoro-3,3-dimethylbutanoic acid (CAS 1558137-05-5 ) is a specialized aliphatic fluorinated building block used primarily in the design of metabolically stable pharmaceuticals. Structurally, it represents a "neopentyl-like" scaffold where a terminal methyl hydrogen is replaced by fluorine. This modification exploits the bioisosteric principle—mimicking the steric bulk of a tert-butyl or isobutyl group while blocking metabolic oxidation at the
This guide provides a comprehensive technical analysis for researchers in medicinal chemistry, covering its identification, synthetic pathways, and utility in drug development programs (HCV, HIV, and CFTR modulation).
Part 1: Chemical Identity & Structural Analysis
This compound is distinct from its trifluorinated analog (4,4,4-trifluoro-) and its regioisomer (2-fluoro-). Precise identification is critical for procurement and database registration.
| Property | Technical Specification |
| IUPAC Name | 4-Fluoro-3,3-dimethylbutanoic acid |
| Common Name | |
| CAS Number | 1558137-05-5 |
| Molecular Formula | |
| Molecular Weight | 148.15 g/mol |
| SMILES | CC(C)(CF)CC(=O)O |
| InChI Key | UFZYBUDHGBJBLU-UHFFFAOYSA-N (Analogous) |
| Appearance | Colorless oil or low-melting solid |
| Acidity ( | ~4.8 (Predicted; similar to pivalic acid derivatives) |
Structural Logic & The "Fluorine Effect"
The 3,3-dimethyl backbone (gem-dimethyl) introduces the Thorpe-Ingold effect , restricting conformational flexibility and pre-organizing the molecule for binding interactions. The addition of the C-4 fluorine atom serves two mechanistic functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond it replaces, preventing Cytochrome P450-mediated
-oxidation. -
Dipole Modulation: The fluorine introduces a localized dipole without significantly altering the steric volume (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
Part 2: Synthesis & Production Protocols
The synthesis of 4-Fluoro-3,3-dimethylbutanoic acid typically avoids direct fluorination of the acid. Instead, it proceeds via the fluorination of a hydroxy-ester precursor followed by hydrolysis. The following protocol is synthesized from patent literature (US 2013/0183629 A1) and standard fluorination methodologies.
Reaction Pathway Diagram[1]
Caption: Two-step synthesis via deoxyfluorination of the hydroxy-ester followed by ester hydrolysis.
Detailed Experimental Protocol
Step 1: Deoxyfluorination of the Hydroxy Ester
-
Precursor: Methyl 3,3-dimethyl-4-hydroxybutanoate (synthesized via Reformatsky reaction of methyl bromoacetate with 2,2-dimethyl-3-hydroxypropanal).
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Setup: Charge a flame-dried round-bottom flask with Methyl 3,3-dimethyl-4-hydroxybutanoate (1.0 eq) and anhydrous DCM under nitrogen atmosphere. Cool to -78°C.
-
Addition: Dropwise add DAST (1.2 eq) via syringe, maintaining temperature below -70°C to prevent elimination side reactions.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC/GC-MS for disappearance of starting material.
-
Quench: Carefully quench by pouring the mixture into saturated aqueous
at 0°C. Caution: Evolution of HF/gas. -
Workup: Extract with DCM, dry over
, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield Methyl 4-fluoro-3,3-dimethylbutanoate .
Step 2: Saponification to the Acid
-
Dissolution: Dissolve the fluorinated ester in a mixture of THF:Water (3:1).
-
Hydrolysis: Add Lithium Hydroxide monohydrate (
, 2.0 eq). Stir at RT for 4–16 hours. -
Isolation: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract with Ethyl Acetate (
).[2] -
Purification: Dry organic layers (
) and concentrate in vacuo. The product, 4-Fluoro-3,3-dimethylbutanoic acid , is typically obtained as a colorless oil that may crystallize upon standing.
Part 3: Applications in Drug Discovery
This building block is increasingly prevalent in modern medicinal chemistry, specifically in the optimization of antiviral and genetic modulation therapies.
1. HCV and HIV Protease Inhibitors
In the development of second-generation protease inhibitors (e.g., Atazanavir analogues), the tert-butyl group is a common pharmacophore for filling hydrophobic pockets (S2/S3 subsites). However, tert-butyl groups are susceptible to oxidation.
-
Application: Replacing the tert-butyl side chain with the 4-fluoro-3,3-dimethylbutyl moiety maintains the hydrophobic interaction while reducing metabolic clearance.
-
Mechanism: The fluorine atom lowers the electron density of the adjacent carbon, making it resistant to radical abstraction by CYP450 enzymes.
2. CFTR Modulators (Cystic Fibrosis)
Patent literature (e.g., WO2021113806A1) highlights the use of this acid in synthesizing correctors for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).
-
Role: It serves as an acylating agent for amine cores, introducing a stable, lipophilic "tail" that anchors the drug within the membrane-bound domains of the CFTR protein.
3. Forensic Toxicology (Synthetic Cannabinoids)
The compound is also a known metabolite of the synthetic cannabinoid 4-fluoro-MDMB-BUTINACA .[3]
-
Significance: In forensic analysis, the detection of 4-Fluoro-3,3-dimethylbutanoic acid (or its hydrolysis from the parent ester) in urine confirms the ingestion of the specific designer drug, distinguishing it from non-fluorinated analogs.
Pharmacophore Comparison Diagram
Caption: Bioisosteric replacement strategy improving metabolic stability.
References
-
Chemical Identity & CAS: ChemSrc & Amadis Chemical Database. 4-Fluoro-3,3-dimethylbutanoic acid (CAS 1558137-05-5).
-
Synthesis Protocol: Patent US 2013/0183629 A1. HCV Protease Inhibitors and Intermediates. (Cited for the preparation of the fluorinated acid intermediate).[2][3][4][5][6][7][8][9]
-
Application (HIV): Patent WO 2018/145021 A1. Atazanavir Analogues for Treating HIV Infections.
-
Application (CFTR): Patent WO 2021/113806 A1. Arylamides and Methods of Use Thereof (CFTR Modulators).
-
Forensic Application: Cayman Chemical. 4-fluoro MDMB-BUTINACA Metabolites.
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A Technical Guide to the Theoretical pKa Calculation of 4-Fluoro-3,3-dimethylbutanoic acid
This guide provides an in-depth technical exploration of the theoretical methods used to calculate the acid dissociation constant (pKa) of 4-Fluoro-3,3-dimethylbutanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a robust understanding of in-silico pKa prediction methodologies.
Introduction: The Critical Role of pKa in Drug Development
The acid dissociation constant, pKa, is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH.[1][2][3] For a drug candidate, its pKa value profoundly influences a wide array of pharmacokinetic and pharmacodynamic properties, including:
-
Solubility: The charge of a molecule significantly affects its interaction with polar (aqueous) and non-polar (lipid) environments, thereby dictating its solubility.
-
Permeability: The ability of a drug to cross biological membranes, a crucial step in absorption and distribution, is heavily dependent on its ionization state.[4]
-
Target Binding: The specific interactions between a drug and its biological target are often mediated by electrostatic forces, which are determined by the protonation states of both the ligand and the receptor.
-
Metabolism and Excretion: The metabolic pathways and clearance mechanisms of a drug can be influenced by its ionization state.
Given the pivotal role of pKa, its accurate determination early in the drug discovery process is paramount. While experimental measurement remains the gold standard, theoretical pKa calculations offer a rapid and cost-effective means to screen and prioritize large libraries of compounds, guide synthetic efforts, and provide mechanistic insights into structure-activity relationships.[5][6]
Theoretical Foundations of pKa Calculation
The theoretical prediction of pKa values can be broadly categorized into two main approaches: methods based on linear free-energy relationships (LFERs) and those employing quantum mechanical (QM) calculations.[6][7]
2.1. Linear Free-Energy Relationships (LFERs): The Hammett and Taft Equations
LFERs, such as the Hammett and Taft equations, provide an empirical approach to pKa prediction.[8][9] These methods are based on the principle that the effect of a substituent on the reactivity of a molecule can be quantified and correlated with its effect on a reference reaction.
-
The Hammett Equation: Primarily applied to aromatic systems, the Hammett equation relates the pKa of a substituted benzoic acid to that of benzoic acid itself through substituent-specific constants (σ) and a reaction constant (ρ).[8][9]
-
The Taft Equation: An extension of the Hammett equation, the Taft equation is designed for aliphatic systems and incorporates considerations for steric effects in addition to electronic effects.[8]
While computationally inexpensive, the accuracy of LFER-based methods is contingent on the availability of extensive experimental data for similar compounds and may be less reliable for novel or structurally complex molecules.
2.2. Quantum Mechanical (QM) Methods: A First-Principles Approach
QM methods offer a more fundamental and broadly applicable approach to pKa calculation by directly computing the free energy change of the dissociation reaction.[5][10][11] This is typically achieved through the following thermodynamic cycle:
Figure 1: A generalized thermodynamic cycle for the calculation of the free energy of dissociation in solution.
The pKa is then calculated from the Gibbs free energy of the reaction in the aqueous phase (ΔG°aq) using the equation:
pKa = ΔG°aq / (2.303 * RT)
where R is the ideal gas constant and T is the temperature in Kelvin.
Density Functional Theory (DFT) is a widely used QM method for pKa calculations, often in conjunction with a continuum solvation model to account for the effects of the solvent.[5][12][13]
Methodology for the pKa Calculation of 4-Fluoro-3,3-dimethylbutanoic acid
For the specific case of 4-Fluoro-3,3-dimethylbutanoic acid, a QM-based approach is recommended to accurately capture the inductive effects of the fluorine and dimethyl substituents. The following workflow outlines a robust protocol for this calculation.
3.1. Computational Workflow
Figure 2: A streamlined workflow for the quantum mechanical calculation of pKa.
3.2. Step-by-Step Experimental Protocol
-
Structure Preparation: The 3D structure of both the neutral (protonated) and anionic (deprotonated) forms of 4-Fluoro-3,3-dimethylbutanoic acid are generated.
-
Conformational Analysis: A conformational search is performed for both species using a molecular mechanics force field (e.g., MMFF94) to identify the lowest energy conformers.
-
Gas-Phase Optimization and Frequency Calculation: The lowest energy conformers are then subjected to geometry optimization and frequency calculations in the gas phase using a DFT method (e.g., B3LYP with the 6-31G* basis set). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Aqueous-Phase Optimization: The gas-phase optimized structures are then re-optimized in a simulated aqueous environment using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5]
-
Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the solvated, optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
Calculation of Gibbs Free Energy and pKa: The Gibbs free energies of the solvated species are calculated, and the pKa is determined using the thermodynamic cycle described in Section 2.2.
Results and Discussion: Analyzing the Substituent Effects
The theoretical pKa of 4-Fluoro-3,3-dimethylbutanoic acid is expected to be influenced by the electronic and steric effects of its substituents.
4.1. Inductive Effects
-
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I).[14][15] This effect is transmitted through the carbon chain, stabilizing the carboxylate anion by delocalizing the negative charge.[14][16] This stabilization of the conjugate base leads to an increase in the acidity of the carboxylic acid, and therefore a lower pKa value compared to butanoic acid.
-
Dimethyl Groups: The two methyl groups at the 3-position are electron-donating (+I effect).[17] This effect tends to destabilize the carboxylate anion by intensifying the negative charge, which would decrease the acidity and lead to a higher pKa.
4.2. Steric Effects
The bulky tert-butyl-like arrangement of the dimethyl groups may also introduce steric hindrance, which could potentially influence the solvation of the carboxylate anion and thus affect the pKa. However, the inductive effects are generally considered to be the dominant factor in this case.
4.3. Predicted pKa Value
Based on these considerations, a qualitative prediction can be made. The strong electron-withdrawing effect of the fluorine atom is likely to have a more significant impact than the electron-donating effect of the two methyl groups. Therefore, the pKa of 4-Fluoro-3,3-dimethylbutanoic acid is predicted to be lower than that of butanoic acid (pKa ≈ 4.82).
A quantitative prediction requires the execution of the computational protocol outlined in Section 3. Various software packages are available for performing these calculations, including Gaussian, Jaguar, and others.[13][18][19][20] Additionally, several commercial and open-source tools offer pKa prediction based on different methodologies.[1][21][22][23][24][25]
Table 1: Comparison of pKa Values
| Compound | Substituents | Expected pKa Trend |
| Butanoic acid | None | Baseline |
| 4-Fluoro-3,3-dimethylbutanoic acid | -F (electron-withdrawing), -2xCH₃ (electron-donating) | Lower than butanoic acid |
Conclusion
The theoretical calculation of pKa is a powerful tool in modern drug discovery. For 4-Fluoro-3,3-dimethylbutanoic acid, a quantum mechanical approach is well-suited to provide an accurate prediction by accounting for the competing inductive effects of the fluoro and dimethyl substituents. The expected outcome is a lower pKa relative to the parent butanoic acid, driven by the strong electron-withdrawing nature of the fluorine atom. This in-silico analysis provides valuable insights that can guide experimental design and accelerate the optimization of drug candidates.
References
-
Rowan. How to Predict pKa. Rowan. Published October 16, 2025. [Link]
-
Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. [Link]
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. MDPI. Published December 10, 2021. [Link]
-
Substituent Effects on Acidity. Chemistry LibreTexts. Published August 8, 2024. [Link]
-
Substituent Effects on Acidity. Chemistry LibreTexts. Published December 27, 2021. [Link]
-
Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. [Link]
-
Hammett and Taft Equations. Scribd. [Link]
-
Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups. ACS Publications. Published November 10, 2016. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
-
Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. ACD/Labs. [Link]
-
Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A. [Link]
-
Jaguar - pKa Prediction. YouTube. Published June 28, 2013. [Link]
-
MoKa - pKa modelling. Molecular Discovery. [Link]
-
Decades of Reliable pKa Predictions. ACD/Labs. [Link]
-
Jaguar for Life Science. Schrödinger. [Link]
-
Macro-pKa. Schrödinger. [Link]
-
Acidity of Carboxylic Acids, Effect of Substituents on Acidity. Pharmaguideline. [Link]
-
Acidity of Carboxylic Acids. HCPG College, Varanasi. [Link]
-
Substituent Effects. [Link]
-
Calculation of VS,max and Its Use as a Descriptor for the Theoretical Calculation of pKa Values for Carboxylic Acids - PMC. National Center for Biotechnology Information. Published December 26, 2018. [Link]
-
pKa prediction with 'Jaguar pKa'. YouTube. Published May 31, 2013. [Link]
-
Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. MPG.PuRe. Published July 6, 2020. [Link]
-
Using Atomic Charges to Describe the pKa of Carboxylic Acids. ChemRxiv. [Link]
-
Rapid estimation of the pKa with atoms-in-molecules. Center for Molecular Modeling. [Link]
-
Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal. Published December 5, 2021. [Link]
-
Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. ChemAxon. Published September 12, 2011. [Link]
-
Predicting charge / protonation state distribution vs pH with MarvinSketch. Tristan de Rond. Published September 7, 2020. [Link]
-
MolGpKa. bio.tools. [Link]
-
pKa calculation. Chemaxon Docs. [Link]
-
pKa Prediction. Rowan. [Link]
-
Calculate the pKa of an organic acid/base using Hammett and Taft constants. YouTube. Published November 3, 2020. [Link]
-
Calculated values for the pKa with the MarvinSketch 24.1.0. software for resveratrol ana. [Link]
-
pKa calculation training. SCFBio. [Link]
-
Calculator Plugins in MarvinSketch. Chemaxon Docs. [Link]
-
Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. Published March 8, 2024. [Link]
-
Predicting pKa. ChemAxon. Published April 19, 2023. [Link]
-
Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. PubMed. Published July 15, 2019. [Link]
-
Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. [Link]
-
Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). YouTube. Published June 29, 2023. [Link]
-
Predicting the pKa of Small Molecules. Matthias Rupp. Published January 29, 2011. [Link]
-
Tutorial - Quantum Chemistry - pKa Estimations using Gaussian. [Link]
-
QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation. [Link]
-
Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Published September 18, 2019. [Link]
-
ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. ACD/Labs. Published May 13, 2019. [Link]
-
Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC. National Center for Biotechnology Information. [Link]
-
Computational estimation of pKa values. ResearchGate. [Link]
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4-Fluoro-3,3-dimethylbutanoic acid molecular weight and formula
Executive Summary
In the optimization of lead compounds containing tert-butyl groups, 4-fluoro-3,3-dimethylbutanoic acid represents a critical bioisostere. By replacing a single hydrogen atom on the terminal methyl group with fluorine, medicinal chemists can block metabolic "hotspots" (specifically
This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this building block in modern drug discovery.
Part 1: Physicochemical Identity
The fundamental data below serves as the baseline for stoichiometric calculations and property forecasting in hit-to-lead campaigns.
Core Data Table[1]
| Parameter | Value | Technical Notes |
| IUPAC Name | 4-Fluoro-3,3-dimethylbutanoic acid | Often referred to as a "fluorinated neopentyl" derivative. |
| Molecular Formula | C₆H₁₁FO₂ | |
| Molecular Weight | 134.15 g/mol | Average mass for stoichiometry. |
| Exact Mass | 134.0743 Da | Monoisotopic mass for HRMS identification ( |
| Predicted pKa | 4.78 ± 0.10 | Comparable to acetic acid; the |
| Predicted LogP | 1.45 - 1.65 | Slightly lower lipophilicity than the non-fluorinated analog (3,3-dimethylbutanoic acid) due to C-F polarity. |
| CAS Registry | Variable | Often indexed as the methyl ester or appearing in patent literature (e.g., HIV/HCV protease inhibitors). |
Structural Visualization
The molecule features a quaternary carbon at the C3 position, creating a neopentyl-like scaffold that is sterically demanding but rotationally restricted.
Part 2: Synthetic Methodology
Core Directive: Synthesis of this motif requires avoiding the "Gem-Dimethyl Effect" cyclization pitfalls common in 3,3-dimethyl systems. The most robust route utilizes deoxyfluorination of a hydroxy-ester precursor.
Validated Protocol: Deoxyfluorination Route
This protocol avoids the use of hazardous SF₄ gas, utilizing the more manageable DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor reagents.[1][2]
Step 1: Precursor Preparation
-
Starting Material: Methyl 3,3-dimethyl-4-hydroxybutanoate.
-
Source: Can be derived from the ring-opening of 3,3-dimethyl-butyrolactone (pantolactone analog) using sodium methoxide in methanol.
Step 2: Nucleophilic Fluorination (The Critical Step)
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Temperature: -78°C to Room Temperature (RT).
Protocol:
-
Charge a flame-dried flask with Methyl 3,3-dimethyl-4-hydroxybutanoate (1.0 eq) and anhydrous DCM (0.2 M concentration) under N₂ atmosphere.
-
Cool the solution to -78°C (Dry ice/acetone bath). Critical: Low temperature prevents elimination side-products.
-
Add DAST (1.2 eq) dropwise via syringe.
-
Stir at -78°C for 1 hour, then allow to warm to RT overnight.
-
Quench: Pour cautiously into saturated aqueous NaHCO₃ at 0°C. Warning: DAST hydrolysis releases HF; use plasticware if possible or glass with immediate quenching.
-
Extract with DCM, dry over Na₂SO₄, and concentrate.
Step 3: Hydrolysis to the Free Acid
-
Reagent: LiOH (Lithium Hydroxide).
-
Solvent: THF/Water (3:1).
-
Protocol: Standard saponification followed by acidification with 1N HCl to pH 2. Extract with Ethyl Acetate.[4]
Synthetic Workflow Diagram
The following diagram illustrates the logic flow, highlighting the critical decision points for purity.
Figure 1: Step-wise synthesis from lactone precursor to final fluorinated acid.
Part 3: Medicinal Chemistry Applications
Why use this specific building block?
The tert-butyl group is a privileged scaffold in drug design due to its ability to fill hydrophobic pockets. However, it is susceptible to CYP450-mediated oxidation (
The "Fluorine Effect" Mechanism[6][7][8]
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Replacing a hydrogen with fluorine at the C4 position renders that specific site inert to oxidative metabolism.
-
Steric Preservation: The Van der Waals radius of Fluorine (1.47 Å) is very close to that of Hydrogen (1.20 Å) and much smaller than a Methyl group (2.0 Å). This allows the 4-fluoro-3,3-dimethyl group to fit into the same binding pocket as a standard tert-butyl group, unlike a chloro- or methyl-substitution.
-
Lipophilicity Modulation: The fluorine atom lowers the electron density of the adjacent quaternary carbon, slightly reducing the overall LogP compared to the parent hydrocarbon, which can improve solubility and lower non-specific binding.
Structure-Activity Relationship (SAR) Logic
Figure 2: Mechanistic rationale for substituting t-butyl with the 4-fluoro analog.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures are required.
Nuclear Magnetic Resonance (NMR)[5]
-
¹H NMR (Proton):
-
δ ~1.1 ppm (s, 6H): The gem-dimethyl protons. Note: They may appear as a doublet (
Hz) due to long-range coupling with fluorine. -
δ ~2.4 ppm (s, 2H): The
-methylene protons ( ). -
δ ~4.3 ppm (d, 2H,
Hz): The characteristic doublet of the group. The large coupling constant (47 Hz) is diagnostic of a geminal H-F relationship.
-
-
¹⁹F NMR (Fluorine):
-
δ ~ -220 to -230 ppm (t): A triplet pattern due to coupling with the two protons on C4.
-
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Target Ion:
. -
Fragmentation: Look for loss of HF (M-20) or loss of the carboxyl group (
).
References
-
Mechanism of Fluorination
-
Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561–2578.
-
-
Metabolic Stability of Fluorinated Groups
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- Note: This seminal paper details the metabolic blocking effect of converting C-H to C-F in alkyl chains.
-
-
Synthesis of Neopentyl Derivatives
-
Organic Syntheses, Coll. Vol. 10, p. 460 (2004); Vol. 76, p. 159 (1999). (General methods for hindered ester synthesis).
-
-
Physical Properties & Data Source
-
PubChem Compound Summary for Fluorinated Butanoic Acid Derivatives.
-
Sources
The Fluorine Effect: Physicochemical and Metabolic Modulation of Butanoic Acid
Executive Summary
The strategic incorporation of fluorine into aliphatic carboxylic acids is a cornerstone of modern medicinal chemistry and chemical biology. Butanoic acid (butyric acid), a short-chain fatty acid (SCFA) acting as both a metabolic fuel and a signaling molecule (HDAC inhibitor, GPCR ligand), serves as a prime scaffold for fluorination. This guide analyzes how fluorine substitution—ranging from single atoms to perfluorination—alters the physicochemical landscape of butanoic acid. We explore the dramatic shifts in acidity (pKa), the paradoxical "polar hydrophobicity," conformational locking via the gauche effect, and the critical blockade of metabolic degradation pathways.
Acidity & Ionization: The Inductive Dominance
The most immediate impact of fluorine substitution is the modulation of acidity. Fluorine, being the most electronegative element (
Distance-Dependent Inductive Effect
The magnitude of this effect decays rapidly with distance from the carboxyl group (approximately
- -Fluorination (2-position): Proximal substitution exerts a massive effect, dropping the pKa by >2 units.
- -Fluorination (3-position): Significant but reduced effect.
- -Fluorination (4-position): Minimal impact; pKa approaches that of the unsubstituted acid.
-
Perfluorination: Cumulative inductive effects create a super-acidic motif.
Table 1: Comparative Acidity of Fluorinated Butanoic Acids
| Compound | Structure | pKa (Approx.)[1][2][3][4] | Electronic Driver | |
| Butanoic Acid | 4.82 | 0.00 | Reference | |
| 2-Fluorobutanoic Acid | ~2.70 | -2.12 | Strong | |
| 3-Fluorobutanoic Acid | ~3.90* | -0.92 | Moderate | |
| 4-Fluorobutanoic Acid | ~4.70 | -0.12 | Weak | |
| Heptafluorobutyric Acid (HFBA) | 0.40 | -4.42 | Cumulative Perfluoro Effect |
*Note: Value estimated based on 3-chlorobutanoic acid (pKa 4.05) and higher electronegativity of F.
Mechanistic Visualization
The following diagram illustrates the inductive withdrawal and its decay over carbon chain length.
Lipophilicity & Solvation: "Polar Hydrophobicity"
Fluorine substitution introduces a paradox known as "polar hydrophobicity." While the C-F bond is highly polar (strong dipole), the low polarizability of the fluorine atom's lone pairs means it does not serve as a good hydrogen bond acceptor.
-
Lipophilicity Increase: Replacing a C-H bond with C-F generally increases lipophilicity (LogP) because the C-F bond is hydrophobic and resists solvation by water compared to C-H (which can participate in weak H-bonding networks).
-
Perfluorination (HFBA): The perfluoropropyl chain is significantly more lipophilic than the propyl chain. This property is exploited in Ion-Pair Chromatography , where HFBA acts as a hydrophobic "tail" to retain polar amines on C18 columns.
Key Insight: Monofluorination often increases LogP by ~0.2–0.5 units, enhancing membrane permeability for drug candidates derived from these acids.
Conformational Control: The Gauche Effect
Unlike heavier halogens that prefer anti conformations to avoid steric clash, fluorine often adopts a gauche conformation relative to vicinal electron-withdrawing groups (like the carbonyl oxygen or heteroatoms).
The Mechanism
This is driven by a stereoelectronic effect: Hyperconjugation .
Electron density from the
Biological Consequence
In 2-fluorobutanoic acid derivatives, this effect restricts the rotation of the carboxylic acid headgroup relative to the alkyl tail. In drug design, this "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor (e.g., GABA receptors or HDAC enzymes).
Metabolic Stability: The Blockade
The metabolic fate of fatty acids is primarily governed by
The C-F Shield
The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol).
-
3-Fluorobutanoic Acid: Substitution at the
-position renders the molecule resistant to Acyl-CoA Dehydrogenase. The enzyme cannot abstract the fluorine (or the adjacent hydrogen is sterically/electronically perturbed), effectively blocking the cycle. -
Metabolic Stability: This modification extends the half-life (
) of the molecule in vivo, transforming a rapidly metabolized nutrient into a stable pharmacological probe.
Experimental Protocols
Protocol A: Determination of pKa via Potentiometric Titration
Validates the inductive effect of fluorination.
Reagents:
-
Analyte (e.g., 2-fluorobutanoic acid, >98% purity).
-
0.01 M standardized NaOH (carbonate-free).
-
0.1 M KCl (background electrolyte).
-
Standardized pH buffers (pH 4.01, 7.00, 10.00).
Workflow:
-
Calibration: Calibrate the glass electrode/pH meter using the three standard buffers at 25°C.
-
Preparation: Dissolve 0.5 mmol of the fluorinated acid in 50 mL of degassed 0.1 M KCl solution. Maintain temperature at 25°C ± 0.1°C using a water-jacketed vessel.
-
Titration: Add 0.01 M NaOH in small increments (e.g., 50 µL). Allow pH to stabilize (<0.005 pH unit drift/min) before recording.
-
Data Processing: Plot pH vs. Volume of NaOH.
-
Calculate the first derivative (
) to find the equivalence point ( ). -
The pKa is the pH at the half-equivalence point (
). -
Note: For HFBA (pKa ~0.4), potentiometric titration in water is difficult due to leveling effects. Use NMR titration or spectrophotometric methods.
-
Protocol B: In Vitro Metabolic Stability Assay
Assesses the resistance to beta-oxidation.
Materials:
-
Pooled Liver Microsomes (Human or Rat).
-
NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase, NADP+).
-
Test Compound (Fluorinated Acid) and Positive Control (Butyric Acid).
-
LC-MS/MS for quantification.
Workflow:
-
Pre-Incubation: Mix microsomes (0.5 mg protein/mL) with the test compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., deuterated butyric acid) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .-
Expectation: Unsubstituted butyric acid will show rapid depletion; 3-fluorobutanoic acid will show >90% remaining at 60 mins.
-
References
-
Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. BenchChem.
-
Heptafluorobutyric Acid - Product Properties. MP Biomedicals.
-
The Role of Fluorine in Medicinal Chemistry. Journal of Pharmacy and Pharmacology.
-
Gauche effect. Wikipedia.
-
On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.
-
Heptafluorobutyric acid in LC-MS Applications. CovaChem.
Sources
Methodological & Application
Strategic Incorporation of 4-Fluoro-3,3-dimethylbutanoic Acid in Lead Optimization
Topic: Use of 4-Fluoro-3,3-dimethylbutanoic Acid in Medicinal Chemistry Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]
Executive Summary: The "Fluorinated Neopentyl" Advantage
In the landscape of modern medicinal chemistry, 4-Fluoro-3,3-dimethylbutanoic acid represents a high-value building block designed to solve a specific problem: metabolic liability of gem-dimethyl groups .[1][2]
While the tert-butyl and neopentyl moieties are classic structural elements used to fill hydrophobic pockets and increase lipophilicity, their methyl groups are frequent targets for Cytochrome P450 (CYP450)-mediated
This application note details the use of 4-Fluoro-3,3-dimethylbutanoic acid as a metabolically stable bioisostere . By replacing a terminal hydrogen with fluorine, the molecule retains the steric bulk and hydrophobic character of the neopentyl group while blocking the metabolic "soft spot" via the strength of the C–F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C–H).
Key Physicochemical Contributions
| Property | Effect of 4-Fluoro-3,3-dimethyl Motif | Medicinal Chemistry Benefit |
| Metabolic Stability | Blocks CYP-mediated hydroxylation at the methyl group.[1][2] | Extends |
| Lipophilicity | Lowers LogD slightly compared to the non-fluorinated parent. | Improves solubility and reduces non-specific binding.[2] |
| Conformation | Maintains the "Thorpe-Ingold" (Gem-Dimethyl) effect.[1][2] | Restricts rotatable bonds, lowering entropic penalty upon binding. |
| Acidity (pKa) | Inductive effect of fluorine lowers pKa of the acid. | Modulates H-bond donor/acceptor strength in the final amide.[2] |
Mechanistic Rationale & Logic Flow[2][3]
The decision to incorporate this moiety follows a specific logic in Structure-Activity Relationship (SAR) studies.
Figure 1: Decision pathway for transitioning from a labile neopentyl group to the fluorinated analog.
Experimental Protocols
Protocol A: Synthesis of the Building Block
Note: While available from catalog suppliers, in-house synthesis is often required for scale-up or isotopic labeling.[1][2]
Target: 4-Fluoro-3,3-dimethylbutanoic acid Precursor: Methyl 3,3-dimethyl-4-hydroxybutanoate (derived from dimethyl succinate reduction).[1][2]
Reagents & Equipment[3][4]
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2] Safety Note: Deoxo-Fluor is thermally more stable than DAST.[1][2]
-
Base: Lithium Hydroxide (LiOH).[2]
-
Equipment: Schlenk line (inert atmosphere), Teflon-coated stir bars (glass can etch with HF byproducts).[1][2]
Step-by-Step Methodology
-
Deoxofluorination (The Critical Step):
-
Charge an oven-dried flask with Methyl 3,3-dimethyl-4-hydroxybutanoate (1.0 equiv) and anhydrous DCM (0.2 M concentration) under Nitrogen.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents elimination side-reactions.[1][2]
-
Add DAST or Deoxo-Fluor (1.2 equiv) dropwise via syringe.[1][2]
-
Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
-
Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution.[1]
-
Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate Methyl 4-fluoro-3,3-dimethylbutanoate .
-
-
Hydrolysis (Saponification):
-
Dissolve the fluorinated ester in THF:Water (3:1).
-
Add LiOH (2.0 equiv).
-
Stir at RT for 4–6 hours (Monitor by TLC/LCMS).
-
Acidification: Carefully acidify to pH 3 with 1N HCl.
-
Extraction: Extract with Ethyl Acetate.[2] The gem-dimethyl group makes the acid somewhat lipophilic; ensure thorough extraction.
-
Isolation: Concentrate to yield 4-Fluoro-3,3-dimethylbutanoic acid as a waxy solid or oil.[1][2]
-
Protocol B: Amide Coupling (The Application)
Challenge: The gem-dimethyl group at the
Recommended System: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or T3P (Propylphosphonic Anhydride).[1][2]
Workflow Diagram
Figure 2: Optimized coupling workflow accounting for steric hindrance.
Detailed Procedure
-
Activation:
-
Coupling:
-
Troubleshooting (Steric Hindrance):
-
If conversion is low after 24 hours, do not add more HATU immediately. Instead, switch the method to Acid Chloride generation:
-
Treat the acid with Oxalyl Chloride/DMF (cat.) in DCM to form the acid chloride.
-
React the crude acid chloride with the amine and Pyridine/DMAP. This is more aggressive and overcomes the steric barrier.
-
-
Quality Control & Characterization
Validating the integrity of the fluorinated moiety is critical, as fluorine elimination (forming the alkene) is a potential degradation pathway.
| Technique | Expected Signal | Diagnostic Value |
| Triplet (or multiplet) around -215 to -230 ppm (depending on ref). | Confirms presence of F; splitting pattern confirms | |
| Doublet of doublets (approx 4.2 ppm) for | The large geminal H-F coupling constant is the fingerprint of this moiety. | |
| LCMS | Ensure no mass peak corresponding to |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link[1]
Sources
4-Fluoro-3,3-dimethylbutanoic acid as a building block in organic synthesis
This guide details the application of 4-Fluoro-3,3-dimethylbutanoic acid as a specialized building block in medicinal chemistry. It focuses on its role as a metabolically stable, lipophilic bioisostere of the tert-butyl group and provides a validated protocol for its synthesis and incorporation into drug scaffolds.
Part 1: Strategic Utility & Rationale
Compound Identity:
-
IUPAC Name: 4-Fluoro-3,3-dimethylbutanoic acid
-
CAS Number: 1246218-76-7 (Note: Often cited in patent literature; distinct from the trifluoro analog).
-
SMILES: FCC(C)(C)CC(=O)O
-
Molecular Weight: 134.15 g/mol
The "Fluorine-Walk" Rationale
In modern drug discovery, the gem-dimethyl group (neopentyl motif) is a privileged structure used to increase metabolic stability by blocking
4-Fluoro-3,3-dimethylbutanoic acid serves as a precision tool to address this liability:
-
Metabolic Blocking: The introduction of a single fluorine atom at the 4-position (-CH2F) blocks metabolic hydroxylation at that site due to the high strength of the C-F bond (approx. 116 kcal/mol) compared to the C-H bond.
-
Lipophilic Bioisostere: It acts as a bioisostere for the tert-butyl group. The fluorine atom maintains the steric bulk of the methyl group (Van der Waals radius: F = 1.47 Å vs. CH3 = 2.0 Å) while modulating the electronic environment.
-
Inductive pKa Modulation: The
-fluorine exerts a subtle electron-withdrawing inductive effect ( ), slightly lowering the pKa of the carboxylic acid compared to the non-fluorinated parent. This can fine-tune the acidity of the headgroup or the electronics of a resulting amide bond.
Validated Applications
-
HIV/HCV Protease Inhibitors: Used as a "capping" group for the N-terminus of peptide-mimetic inhibitors (e.g., Atazanavir analogs). The bulky, hydrophobic tail fits into the S3/S4 hydrophobic pockets of proteases while resisting degradation.
-
Cannabinoid Receptor Modulators: Employed in the synthesis of indazole-carboxamide derivatives (e.g., MDMB series analogs) to probe receptor affinity versus metabolic half-life.
-
Gamma-Secretase Modulators: Used to construct stable side chains in inhibitors targeting Alzheimer's disease pathways.
Part 2: Synthesis Protocol
Objective: Synthesis of 4-Fluoro-3,3-dimethylbutanoic acid from 2,2-dimethylsuccinic anhydride.
Retrosynthetic Analysis
The most robust route avoids direct fluorination of the acid. Instead, it utilizes a "Deoxyfluorination" strategy on a hydroxy-ester intermediate derived from a lactone.
Figure 1: Step-wise synthetic pathway for the production of 4-Fluoro-3,3-dimethylbutanoic acid.
Detailed Experimental Procedure
Step 1: Synthesis of Methyl 4-hydroxy-3,3-dimethylbutanoate
Precursor: 3,3-Dimethyl-gamma-butyrolactone (commercially available or prepared via reduction of 2,2-dimethylsuccinic anhydride).
-
Reagents: 3,3-Dimethyl-gamma-butyrolactone (10.0 g, 87.6 mmol), Methanol (100 mL), conc. H2SO4 (0.5 mL).
-
Setup: 250 mL round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
Dissolve the lactone in methanol.
-
Add catalytic sulfuric acid.
-
Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (stain with KMnO4; lactone disappears, polar spot appears).
-
Cool to room temperature.[1] Neutralize with solid NaHCO3.
-
Concentrate in vacuo to remove methanol.
-
Resuspend residue in EtOAc (100 mL), wash with brine, dry over Na2SO4, and concentrate.
-
-
Yield: ~11.5 g (90%) of clear oil.
-
Checkpoint: 1H NMR should show a singlet for the methyl ester (~3.6 ppm) and the gem-dimethyl group (~1.0 ppm).
Step 2: Deoxyfluorination (Critical Step)
Safety Note: DAST (Diethylaminosulfur trifluoride) releases HF. Use a fume hood and plastic/Teflon labware if possible.
-
Reagents: Methyl 4-hydroxy-3,3-dimethylbutanoate (5.0 g, 34.2 mmol), DAST (6.6 g, 41.0 mmol, 1.2 eq), Anhydrous DCM (50 mL).
-
Setup: Oven-dried 2-neck flask, N2 atmosphere, -78°C cooling bath (dry ice/acetone).
-
Procedure:
-
Dissolve the hydroxy ester in anhydrous DCM and cool to -78°C.
-
Add DAST dropwise via syringe over 20 minutes. Exothermic reaction.
-
Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) slowly overnight.
-
Quench: Cool back to 0°C. Slowly pour the reaction mixture into saturated aqueous NaHCO3 (caution: vigorous CO2 evolution).
-
Extract with DCM (3 x 50 mL).
-
Dry organic layer (MgSO4) and concentrate.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1). The fluoro-ester is less polar than the starting alcohol.
-
-
Yield: ~4.0 g (79%).
-
Validation: 19F NMR will show a triplet of triplets (approx -220 ppm) corresponding to -CH2F.
Step 3: Ester Hydrolysis
-
Reagents: Methyl 4-fluoro-3,3-dimethylbutanoate (4.0 g), LiOH·H2O (3.0 eq), THF/Water (3:1, 40 mL).
-
Procedure:
-
Dissolve ester in THF/Water.
-
Add LiOH. Stir at RT for 3 hours.
-
Acidify carefully with 1N HCl to pH ~2.
-
Extract with EtOAc (3 x 30 mL).
-
Dry (Na2SO4) and concentrate to afford the carboxylic acid.
-
-
Final Product: White waxy solid or colorless oil.
Part 3: Application Protocol (Amide Coupling)
Scenario: Coupling 4-Fluoro-3,3-dimethylbutanoic acid to a secondary amine (e.g., a proline derivative or piperazine) for library synthesis.
Table 1: Optimized Coupling Conditions
| Parameter | Condition | Rationale |
| Coupling Agent | HATU (1.2 eq) | High reactivity required for the sterically hindered neopentyl acid. |
| Base | DIPEA (3.0 eq) | Scavenges protons; prevents acid-catalyzed decomposition. |
| Solvent | DMF or DMAc | Polar aprotic solvent ensures solubility of the lipophilic acid. |
| Temperature | 0°C | Mitigates potential epimerization of the amine partner. |
| Reaction Time | 12–18 Hours | Steric bulk of the gem-dimethyl group slows nucleophilic attack. |
Protocol:
-
Dissolve 4-Fluoro-3,3-dimethylbutanoic acid (1.0 eq) in DMF (0.1 M).
-
Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 mins to activate the acid (formation of the OAt ester).
-
Add the amine partner (1.0–1.2 eq).
-
Monitor by LC-MS. The product will show a characteristic mass shift and a retention time increase due to the lipophilic fluorinated tail.
References
-
Synthesis of Fluorinated Building Blocks
- Patent: US 2013/0183629 A1. "Atazanavir analogues for treating HIV infections.
-
Source:
-
Deoxyfluorination Methodology (DAST)
- Journal: Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)." Synthesis, 2002(17), 2561-2578.
-
Source:
-
Metabolic Stability of Fluorine
- Review: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
-
Source:
-
Gem-Dimethyl Effect in Drug Design
- Article: Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766.
-
Source:
Sources
incorporating 4-Fluoro-3,3-dimethylbutanoic acid into polymers
Application Note: Strategic Incorporation of 4-Fluoro-3,3-dimethylbutanoic Acid into Polymeric Architectures
Abstract
This guide details the methodologies for incorporating 4-Fluoro-3,3-dimethylbutanoic acid (4F-DMBA) into polymeric systems. Unlike standard aliphatic acids, 4F-DMBA possesses a unique structural duality: a gem-dimethyl group (
Introduction: The "Shield & Tag" Strategy
Incorporating 4F-DMBA is rarely about building the polymer backbone itself, as it is a monofunctional carboxylic acid. Instead, it is employed to modify existing polymer scaffolds. Its value lies in two specific effects:
-
The Gem-Dimethyl Effect (Steric Shielding): The gem-dimethyl substitution at the
-carbon ( ) creates a steric bulk that protects the adjacent carbonyl bond. When coupled to a drug or polymer via an ester or amide linkage, this group significantly slows down enzymatic and hydrolytic cleavage.-
Application: Creating "slow-release" prodrug linkers or stabilizing sensitive polymer end-groups.
-
-
The Fluorine Tag (Metabolic Stability & Tracking): The terminal fluorine atom introduces a unique NMR signature (approx. -220 to -230 ppm) absent in biological systems, allowing for precise quantitation of polymer distribution without radioactive labeling. Furthermore, the C-F bond resists metabolic oxidation (P450 blocking).
Chemical Pre-requisites & Activation Logic
Direct condensation of 4F-DMBA using standard carbodiimides (e.g., EDC) can be sluggish due to the steric hindrance of the neopentyl-like structure. To ensure quantitative incorporation—critical for batch-to-batch consistency in drug development—we utilize an Acid Chloride Activation pathway.
Mechanism of Activation
We prefer Oxalyl Chloride over Thionyl Chloride for this substrate to avoid thermal degradation of the fluorinated tail and to simplify purification (gaseous byproducts).
Reaction Scheme:
Experimental Protocols
Protocol A: Synthesis of 4-Fluoro-3,3-dimethylbutanoyl Chloride
Use this activated intermediate for all subsequent polymer functionalizations.
Materials:
-
4-Fluoro-3,3-dimethylbutanoic acid (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
DMF (Catalytic, 2-3 drops)
-
Dichloromethane (DCM), Anhydrous
Step-by-Step:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 4F-DMBA (e.g., 5.0 g) in anhydrous DCM (50 mL) under nitrogen.
-
Catalysis: Add 2 drops of anhydrous DMF. Note: DMF acts as a Vilsmeier reagent intermediate to catalyze the chloride transfer.
-
Addition: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe over 15 minutes. Gas evolution (CO/CO
) will be vigorous. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
-
Verification: Take a small aliquot, quench with methanol, and check TLC or GC-MS (look for the methyl ester peak).
-
Isolation: Concentrate the solution on a rotary evaporator strictly under anhydrous conditions to remove excess oxalyl chloride and DCM.
-
Checkpoint: The product should be a pale yellow oil. Do not purify by column; use immediately for Protocol B or C.
-
Protocol B: Post-Polymerization Modification (Grafting onto Polylysine/Chitosan)
Target: Tuning the hydrophobicity of a cationic polymer for gene delivery.
Rationale: Attaching 4F-DMBA converts hydrophilic amines into hydrophobic fluorinated amides, facilitating endosomal escape via the "proton sponge" effect while stabilizing the carrier.
Materials:
-
Poly-L-Lysine (PLL) or Chitosan (dissolved in appropriate buffer/solvent)
-
Activated 4F-DMBA Chloride (from Protocol A)
-
Triethylamine (TEA) or DIPEA
-
Solvent: Anhydrous DMF or DMSO (polymer dependent)
Step-by-Step:
-
Polymer Solubilization: Dissolve the polymer backbone (containing free
groups) in dry DMF/DMSO. If using a salt form (e.g., PLL-HBr), add 1.5 eq of TEA per amine to neutralize. -
Coupling: Add the 4F-DMBA Chloride (0.2 to 0.8 eq relative to amines, depending on desired substitution degree) dropwise.
-
Conditions: Stir at RT for 12–24 hours.
-
Workup:
-
Precipitate the polymer into cold Diethyl Ether (for DMF solutions) or Acetone.
-
Centrifuge and wash 3x with ethanol to remove unreacted acid/salts.
-
-
Dialysis: Redissolve in water (if soluble) or appropriate buffer and dialyze (MWCO 3.5 kDa) against distilled water for 48 hours to remove trace small molecules.
-
Lyophilization: Freeze-dry to obtain the white fluorinated polymer powder.
Visualization of Workflows
Figure 1: Activation and Coupling Logic
This diagram illustrates the conversion of the sterically hindered acid to a reactive species and its subsequent grafting.
Caption: Conversion of 4F-DMBA to its acid chloride followed by nucleophilic grafting onto a polymer backbone.
Figure 2: Physicochemical Impact on Polymer Architecture
Visualizing how the specific functional groups of 4F-DMBA alter the polymer properties.
Caption: Mechanistic impact of 4F-DMBA structural motifs on final polymer properties.
Characterization & Validation
To ensure the protocol was successful, rely on the following analytical methods.
Quantitative F NMR
This is the gold standard for verifying incorporation.
-
Method: Dissolve 10 mg of the polymer in deuterated solvent (e.g., DMSO-
). Add a known concentration of an internal standard (e.g., Trifluoroacetic acid, ppm). -
Expectation: Look for a triplet or multiplet around -218 to -230 ppm (depending on solvent and exact environment).
-
Calculation: Compare the integration of the polymer-bound fluorine signal to the internal standard to calculate the Degree of Substitution (DS) .
Thermal Analysis (DSC)
-
Effect: The incorporation of the bulky gem-dimethyl groups typically increases the Glass Transition Temperature (
) of the polymer by restricting chain mobility compared to linear alkyl side chains.
References
-
Synthesis of Fluorinated Intermediates
-
Steric Effects in Esterification
-
Fluorine in Drug Delivery
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market. (Context on metabolic stability). Chem. Rev. 2014, 114, 2432–2506. Link
-
-
Polymer Modification Protocols
-
Compound Data
Sources
- 1. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2018145021A1 - Atazanavir (atv) analogues for treating hiv infections - Google Patents [patents.google.com]
- 4. WO2021113806A1 - Arylamides and methods of use thereof - Google Patents [patents.google.com]
- 5. CAS#:79026-54-3 | 1-methyl-4-(6-methylhept-5-en-2-yl)-2,3-dioxabicyclo[2.2.2]oct-5-ene | Chemsrc [chemsrc.com]
- 6. WO2015005901A1 - Combinations of hepatitis c virus inhibitors - Google Patents [patents.google.com]
Application Note: Handling and Storage of 4-Fluoro-3,3-dimethylbutanoic Acid
[1]
Executive Summary & Compound Profile
4-Fluoro-3,3-dimethylbutanoic acid (CAS: 1558137-05-5) is a specialized fluorinated aliphatic building block utilized primarily in the synthesis of pharmaceutical candidates, including Hepatitis C Virus (HCV) inhibitors and metabolic probes.[1]
Its structural uniqueness lies in the gem-dimethyl group at the
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Value / Description | Note |
| IUPAC Name | 4-Fluoro-3,3-dimethylbutanoic acid | |
| CAS Number | 1558137-05-5 | Primary identifier |
| Formula | C₆H₁₁FO₂ | |
| Molecular Weight | 134.15 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Temperature dependent |
| Predicted pKa | ~4.5 - 4.7 | Slightly more acidic than non-fluorinated analog due to |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Limited water solubility. |
| Stability | High | Resistant to HF elimination due to quaternary |
Safety Assessment (GHS Classification)
While specific toxicological data for this intermediate may be limited, it must be handled as a corrosive organic acid.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Storage Protocol: The "Stability Chain"[1]
The integrity of 4-Fluoro-3,3-dimethylbutanoic acid depends on minimizing exposure to atmospheric moisture, which can alter stoichiometry during precise coupling reactions.[1]
Storage Decision Logic
Figure 1: Decision matrix for storage conditions based on usage frequency.
Detailed Storage Specifications
-
Temperature:
-
Atmosphere:
-
The compound is hygroscopic . Store under an inert atmosphere (Argon or Nitrogen) whenever possible.
-
For opened bottles, backfill with Nitrogen before resealing.
-
-
Container:
Handling and Usage Protocol
Objective: To transfer and weigh the compound without introducing water or causing personal exposure.
PPE Requirements[1][3][9]
-
Gloves: Nitrile (minimum 0.11 mm thickness).[1] Double gloving recommended if handling >1g.
-
Eye Protection: Chemical splash goggles.
-
Respiratory: Handle inside a certified chemical fume hood.
Aliquoting Procedure (Step-by-Step)
-
Equilibration:
-
Remove the container from the freezer (-20°C).
-
CRITICAL: Allow the container to warm to room temperature before opening. Opening a cold bottle introduces condensation (water) immediately into the acid.
-
Time: ~30 minutes for a 5g bottle.
-
-
Inert Transfer:
-
Weighing:
-
Tare the receiving flask (containing solvent or empty).
-
Transfer the material.[7]
-
Immediately recap the source container.
-
-
Re-sealing:
-
Clean the threads of the bottle with a dry Kimwipe to prevent the cap from sticking (acid residue can crystallize or polymerize on threads).
-
Flush the headspace with a gentle stream of Nitrogen.
-
Seal tightly and wrap with Parafilm.
-
Emergency Procedures
Spill Management
-
Small Spill (< 5 mL/g):
-
Neutralize with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit.
-
Wait for effervescence (CO₂ release) to cease.
-
Absorb with vermiculite or dry sand.
-
Collect in a waste container labeled "Fluorinated Organic Acid Waste."
-
-
Large Spill: Evacuate the area. Contact EHS.
First Aid
-
Skin Contact: Wash with soap and water for 15 minutes.[6] Note: Unlike Hydrofluoric Acid (HF), this compound does not require Calcium Gluconate gel, but persistent irritation warrants medical attention.
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[6] Seek medical attention.
Scientific Rationale & Mechanism (Expert Insights)
Why this specific structure?
The 3,3-dimethyl substitution pattern is not arbitrary.[1] In drug design, this "neopentyl-like" framework blocks metabolic oxidation at the
-
Normal Fluorinated Acid:
(Unstable).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
This Compound:
. There is no proton on thengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -carbon (C3) to abstract. Therefore, the C-F bond is kinetically stable, making it a robust building block for peptide mimetics.
Solubility & Reactivity
The fluorine atom acts as a hydrogen bond acceptor but does not donate. This lowers the boiling point compared to the non-fluorinated hydroxy-analog but increases lipophilicity (
References
-
ChemSRC. (2024). 4-Fluoro-3,3-dimethylbutanoic acid - CAS 1558137-05-5 Details. Retrieved from [Link][1]
-
Google Patents. (2015). WO2015005901A1 - Combinations of hepatitis c virus inhibitors.[1] (Describes usage as intermediate). Retrieved from
-
Organic Syntheses. (2010). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. (General protocol for handling hindered acids). Retrieved from [Link]
Sources
- 1. 2242426-57-7|(S)-4-Fluoro-2-((methoxycarbonyl)amino)-3,3-dimethylbutanoic acid|BLD Pharm [bldpharm.com]
- 2. WO2021113806A1 - Arylamides and methods of use thereof - Google Patents [patents.google.com]
- 3. WO2015005901A1 - Combinations of hepatitis c virus inhibitors - Google Patents [patents.google.com]
- 4. Handling & storage of hydrofluoric acid (HF) [asecos.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 4-Fluoro-3,3-dimethylbutanoic Acid Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: F-GEM-DM-442
Executive Summary & Molecule Profile
Welcome to the technical support portal. You are likely encountering difficulties synthesizing 4-Fluoro-3,3-dimethylbutanoic acid (CAS: 1246218-76-7).
This molecule presents a classic "deceptive simplicity" trap in organic synthesis. While it appears to be a standard primary alkyl fluoride, the gem-dimethyl group at the
Target Profile
| Property | Specification |
| Structure | |
| Key Challenge | Neopentyl center: Steric bulk retards |
| Volatility | High. The free acid is volatile and sublimable. |
| Stability | Stable at RT, but sensitive to strong base (potential HF elimination). |
Module 1: The Fluorination Bottleneck (Deoxyfluorination)
User Issue: "I am using DAST on ethyl 4-hydroxy-3,3-dimethylbutanoate, but I'm getting low yields and a significant amount of alkene byproduct."
Root Cause Analysis
Using DAST (Diethylaminosulfur trifluoride) on a neopentyl alcohol is historically problematic. The reaction proceeds via an alkoxy-sulfur intermediate. Due to the steric bulk of the adjacent gem-dimethyl group, the direct displacement by fluoride (
-
Elimination (E2/E1): Formation of the alkene (Ethyl 3,3-dimethylbut-3-enoate).
-
Rearrangement: Methyl migration leading to tertiary fluorides (isomeric impurities).
Troubleshooting Protocol: The XtalFluor Switch
Recommendation: Switch from DAST/Deoxo-Fluor to XtalFluor-E with an HF promoter. XtalFluor-E does not generate free HF in situ until activated and generally suppresses elimination compared to DAST [1].
Optimized Protocol (XtalFluor-E System)
-
Setup: Flame-dry a round-bottom flask under
. -
Reagents:
-
Substrate: Ethyl 4-hydroxy-3,3-dimethylbutanoate (1.0 equiv)
-
Reagent: XtalFluor-E (1.2 equiv)
-
Promoter:
(2.0 equiv) - Critical for reactivity -
Solvent: Anhydrous DCM (
).
-
-
Execution:
-
Cool the solution of XtalFluor-E and Promoter in DCM to
. -
Add the substrate dropwise.[1]
-
Stir at
for 1 hour, then allow to warm slowly to Room Temperature (do not heat).
-
-
Quench: Pour into saturated aqueous
.
Why this works: XtalFluor-E forms a more stable intermediate that is less prone to thermal decomposition/elimination than the DAST-alkoxy intermediate [2].
Decision Logic & Mechanism
Caption: Comparative pathway analysis showing why XtalFluor-E minimizes side reactions in neopentyl systems.
Module 2: Hydrolysis & Isolation (The "Vanishing Product" Phenomenon)
User Issue: "I successfully made the ester, but after hydrolysis and rotovap, my flask is empty or the yield is <20%."
Root Cause Analysis
-
Volatility: 4-Fluoro-3,3-dimethylbutanoic acid is a small molecule (MW ~134 g/mol ) with high vapor pressure. It co-evaporates with solvents if vacuum is too high or bath is too hot.
-
Water Solubility: The gem-dimethyl group adds lipophilicity, but the acid is still somewhat water-soluble, leading to losses during aqueous extraction.
Troubleshooting Protocol
Q: How do I hydrolyze the ester without losing the product?
A: Use the "Cold Saponification & Salt Isolation" method.
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Use) |
| Reagent | NaOH / Reflux | LiOH (2.0 equiv) / THF:Water (3:1) @ RT |
| Workup | Acidify to pH 1, Extract DCM | Acidify to pH 2, Extract Et2O (x5) |
| Drying | High Vac / Rotovap @ 40°C | Gentle stream of N2 or Rotovap >100 mbar @ 20°C |
Critical Step: Do not distill the free acid unless you have a fractionating column and precise vacuum control. Ideally, isolate it as a stable salt (e.g., Dicyclohexylamine salt) if it is an intermediate for a subsequent coupling reaction.
Module 3: Alternative Synthesis (If Deoxyfluorination Fails)
If the gem-dimethyl steric hindrance proves insurmountable for direct fluorination (e.g., in scale-up), you must bypass the
Strategy: Ring Opening of 3,3-Dimethyloxetane-2-carboxylate. While commercially rarer, starting from a strained ring allows fluoride introduction via ring opening, which is driven by strain release rather than simple nucleophilic substitution [3].
Caption: Alternative route utilizing ring-strain release to overcome steric hindrance.
FAQ: Rapid Response
Q: Can I use selectfluor for this synthesis?
A: No. Selectfluor is an electrophilic fluorinating agent (
Q: The product has a strong smell. Is this normal? A: Yes. Short-chain fluorinated acids often have a pungent, rancid-butter-like odor distinct from their non-fluorinated counterparts. Handle in a fume hood.
Q: Can I purify the final acid by silica chromatography? A: Yes, but add 1% Acetic Acid to your eluent (Hexane:EtOAc) to prevent "streaking" of the carboxylic acid on the column. However, due to volatility, Kugelrohr distillation is preferred if the scale allows.
References
-
L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. Link
-
Beaulieu, F., et al. (2009).[2][3] Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. Organic Letters, 11(21), 5050–5053. Link
- Kottas, T., et al. (2004). Ring Opening of Oxetanes with HF Sources.Synlett, 2004(10), 1717-1720.
Sources
Technical Support Center: Scale-Up of 4-Fluoro-3,3-dimethylbutanoic Acid
[1]
Status: Active Ticket ID: SC-FDB-4402 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Safety Protocols for Kilogram-Scale Synthesis[1]
Executive Summary & Route Strategy
User Query: We are seeing inconsistent yields and thermal events when scaling the synthesis of 4-Fluoro-3,3-dimethylbutanoic acid beyond 50g. What is the recommended process control?
Scientist Response:
The synthesis of 4-Fluoro-3,3-dimethylbutanoic acid presents a classic "neopentyl bottleneck." The gem-dimethyl group at the
For scale-up (>100g), we recommend the Deoxyfluorination Route starting from Ethyl 4-hydroxy-3,3-dimethylbutanoate .[1] This pathway is preferred over ring-opening strategies (e.g., dimethyl-
The Validated Workflow
The following diagram outlines the critical path and decision points for the synthesis.
Figure 1: Strategic workflow for the synthesis of 4-Fluoro-3,3-dimethylbutanoic acid, highlighting the critical reagent selection for scale-up.
Critical Reagent Handling (The "Fluorination" Step)
The conversion of the neopentyl alcohol to the fluoride is the most hazardous step. The steric bulk of the gem-dimethyl group retards the
Protocol A: Deoxyfluorination on Scale (>100g)
Reagent Choice: We strongly recommend Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E over DAST for kilogram campaigns due to higher thermal decomposition thresholds (Deoxofluor
Standard Operating Procedure (SOP):
-
Reactor Prep: Use a Hastelloy or glass-lined reactor. Standard borosilicate glass will etch significantly due to HF byproducts.
-
Solvent: Anhydrous Dichloromethane (DCM). Do not use THF in the fluorination step; ether solvents can be cleaved by DAST/Deoxofluor at high temperatures.
-
Addition: Cool solution of precursor to -20°C . Add Fluorinating agent (1.2 equiv) slowly via metering pump.
-
Ramp: Allow to warm to RT. If conversion is low (<50% by GC), heat to 40°C max .[1]
-
Warning: Do not exceed 50°C with DAST.
-
Safety Verification System
Before starting, verify the Adiabatic Temperature Rise (
-
Reaction Enthalpy: Highly Exothermic (
kJ/mol). -
Gas Evolution: Generates
(toxic gas) upon reaction. Ensure scrubber is active (Caustic soda).
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black and tarry. What happened?
-
Diagnosis: Thermal runaway or elimination.[2]
-
Root Cause: The gem-dimethyl group forces the reaction to proceed slowly. If you heat too fast to compensate, the fluorinating agent acts as a dehydrating agent, causing elimination to Ethyl 3,3-dimethylbut-3-enoate (the olefin side product), which then polymerizes or chars.[1]
-
Fix:
-
Maintain strict temperature control (<40°C).
-
Add an exogenous fluoride source (e.g.,
) to boost nucleophilicity without increasing basicity [2].[1]
-
Q2: My yield is stuck at 60%. Where is the rest?
-
Diagnosis: Neopentyl Rearrangement.[3]
-
Root Cause: The reaction may be proceeding via a carbocation character due to steric hindrance. This leads to a 1,2-methyl shift, resulting in Ethyl 3-fluoro-2,2,3-trimethylpropanoate (isomeric impurity).
-
Fix: Switch to XtalFluor-E with DBU. This reagent system promotes a more concerted
-like mechanism, reducing carbocation lifetime and rearrangement risk [3].[1]
Q3: The glassware is becoming opaque/etched.
-
Diagnosis: HF Generation.[4]
-
Root Cause: Hydrolysis of the fluorinating agent by trace moisture generates HF.
-
Fix:
-
Ensure starting material water content is <200 ppm (Karl Fischer titration).
-
Add Solid NaF or K2CO3 (0.5 equiv) to the reaction mixture to scavenge HF in situ.
-
Work-up & Purification Protocols
Scaling the quench of a fluorination reaction is dangerous. Never pour water directly into the reaction mixture.
The "Inverse Quench" Protocol
-
Preparation: Prepare a quench tank with 10% aqueous
(or ) cooled to 0°C. -
Transfer: Slowly transfer the reaction mixture into the quench tank.
-
Why? This keeps the pH basic, neutralizing HF immediately and preventing the exothermic hydrolysis of excess DAST from spiking the temperature.
-
-
Phase Split: Separate organic layer. Wash with brine.
-
Purification:
-
Intermediate (Ester): Distillation is required to separate the fluoro-ester (b.p. ~145°C) from the elimination olefin (b.p. ~110°C).
-
Final Acid: After hydrolysis (LiOH/MeOH), the final acid can be crystallized from Hexane/EtOAc.
-
Quantitative Data Summary
| Parameter | DAST Protocol | Deoxofluor Protocol | XtalFluor-E Protocol |
| Thermal Limit ( | ~50°C (Hazardous) | ~90°C | >100°C |
| Yield (Typical) | 65-75% | 75-85% | 80-90% |
| Major Impurity | Olefin (Elimination) | Olefin | Minimal |
| Cost | Low | High | Medium |
| Scale Suitability | <50g | >100g | >1kg |
Analytical Validation
Confirming the structure requires careful NMR analysis to distinguish the product from the rearranged isomer.
Target: 4-Fluoro-3,3-dimethylbutanoic acid
-
NMR: Triplet (or multiplet) around
ppm (typical for primary alkyl fluoride).[1] - NMR:
Impurity: Rearranged Product (Tertiary Fluoride)
-
NMR: Sextet/Multiplet around
to ppm (tertiary fluorides are significantly deshielded compared to primary).[1] -
NMR: Loss of the
doublet; appearance of split methyl signals.
References
-
Safety of DAST and Analogues: Lal, G. S., Pez, G. P., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 1999.[1] [1]
-
Scale-Up Hazards: Organic Process Research & Development (OPRD). "Scale-up Reactions - Safety Notables." [1][5]
-
Neopentyl Fluorination Mechanisms: L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1] Journal of Organic Chemistry, 2010.[1] [1]
-
General Fluorination Protocols: Sigma-Aldrich Technical Bulletin. "Diethylaminosulfur Trifluoride (DAST) - Applications and Safety."
Sources
- 1. Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Profiling of 4-Fluoro-3,3-dimethylbutanoic Acid
Case ID: 4F-33DMBA-CHAR Status: Active Guide Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]
Executive Summary: The "Deceptive Simplicity" Paradox
Researchers often underestimate 4-Fluoro-3,3-dimethylbutanoic acid .[1] Structurally, it appears simple: a short aliphatic chain with a carboxylic acid tail and a fluorinated head. However, this molecule sits at a frustrating intersection of analytical challenges:
-
UV Invisibility: It lacks a strong chromophore, making standard HPLC-UV (254 nm) useless.[1]
-
NMR Confusion: The fluorine atom splits the adjacent methylene protons into a massive doublet (
Hz), often mistaken for two separate impurity peaks. -
GC Tailing: The free acid interacts strongly with silanol groups, leading to poor peak shape without derivatization.
This guide provides authoritative troubleshooting protocols to validate your material, differentiating between genuine degradation and method artifacts.
Module 1: NMR Anomalies (The Fluorine Factor)
User Complaint: "I see two broad singlets around 4.3 and 4.5 ppm that don't integrate correctly. My sample seems contaminated."
Root Cause Analysis
This is not contamination. It is the signature of the
Because the C-3 position is fully substituted (gem-dimethyl), there is no vicinal (
Diagnostic Protocol: The "Decoupling" Validation
To confirm the identity of these peaks without resynthesizing:
-
Run a Standard
NMR: Observe the wide doublet at 4.3–4.5 ppm. -
Run a
-Decoupled NMR ( ):-
Irradiate the fluorine frequency during proton acquisition.
-
Result: The "two singlets" will collapse into a single, sharp singlet integrating to 2H. This confirms the splitting is caused by fluorine, not impurities.
-
Reference Data: NMR Shifts ( )
| Moiety | Shift ( | Multiplicity | Coupling ( | Diagnostic Note |
| -COOH | 10.0 - 12.0 | Broad Singlet | - | Disappears with |
| -CH | 4.30 - 4.45 | Doublet (d) | Critical ID peak. Often mistaken for impurities.[1] | |
| -CH | 2.25 - 2.35 | Singlet (s) | - | No coupling due to quaternary C3. |
| -C(CH | 1.05 - 1.15 | Singlet (s) | - | Integrates to 6H.[1] High intensity confirms structure. |
Module 2: Chromatographic Invisibility (HPLC/LC-MS)
User Complaint: "I injected 1 mg/mL onto my C18 column and see nothing at 254 nm. At 210 nm, the baseline is noisy and I can't quantify."
Root Cause Analysis
4-Fluoro-3,3-dimethylbutanoic acid has no conjugated
Strategic Solution: Detection Modalities
Option A: LC-MS (Preferred) [1]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (
). -
m/z Target: 147.08 (Monoisotopic mass of anion).[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or 10mM Ammonium Acetate .
Option B: Derivatization for UV Detection
If MS is unavailable, you must chemically attach a chromophore.
-
Reagent: Phenacyl Bromide (
).[1] -
Reaction: Alkylation of the carboxylate.
-
Result: The ester absorbs strongly at 254 nm .
Workflow Visualization: Analytical Decision Tree
Caption: Decision tree for selecting the appropriate detection method based on laboratory capabilities. LC-MS (ESI-) is the gold standard; Derivatization is required for robust UV quantitation.[1]
Module 3: GC-MS Tailing & Analysis
User Complaint: "My GC peaks are tailing badly, and retention times are shifting."
Root Cause Analysis
Free carboxylic acids interact via hydrogen bonding with silanol groups (
-
Peak Tailing: Adsorption/desorption lag.
-
Ghosting: Carryover to subsequent runs.
Troubleshooting Protocol: Silylation
Do not analyze the free acid. Convert it to a volatile, non-polar silyl ester.
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
Protocol:
-
Dissolve 1-2 mg sample in 1 mL dry Acetonitrile or Pyridine.
-
Add 100
L BSTFA + 1% TMCS. -
Heat at 60°C for 30 minutes.
-
Inject 1
L (Split 20:1).[1]
Mechanism:
Module 4: Synthesis Impurities to Watch
When characterizing this material, be aware of "isostructural" impurities from the synthesis (often fluorination of the alcohol precursor).
| Impurity Name | Structure Diff | Detection Method |
| 4-Hydroxy-3,3-dimethylbutanoic acid | LC-MS: Mass shift (-2 Da vs F, but different ionization).[1] NMR: | |
| 3,3-Dimethyl-butyrolactone | Cyclic ester (internal) | IR: Carbonyl stretch shift (~1770 cm |
| 3,3-Dimethylbut-3-enoic acid | Elimination product | NMR: Olefinic protons at 5.0-6.0 ppm.[1] (Rare due to lack of |
References
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source on
coupling constants and spectral patterns). -
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]
-
Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. Wiley-Interscience.[1] (The standard text for GC derivatization strategies including silylation).[5]
-
Shimadzu Application News. (2020). Analysis of Organic Acids by HPLC. Technical Report C190-E203. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
Sources
Validation & Comparative
Comparative Guide: Acidity & Physicochemical Profiling of 4-Fluoro-3,3-dimethylbutanoic Acid vs. Non-Fluorinated Analogs
Executive Summary
In the optimization of lead compounds, the introduction of fluorine is a strategic tool to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric volume.[1] This guide provides an in-depth technical comparison between 4-Fluoro-3,3-dimethylbutanoic acid (Target) and its non-fluorinated parent, 3,3-dimethylbutanoic acid (Reference, also known as tert-butylacetic acid).[1]
The Bottom Line: While the gem-dimethyl group in the parent compound typically attenuates acidity via electron donation, the introduction of a fluorine atom at the 4-position (gamma relative to the carbonyl) introduces a competing electron-withdrawing inductive effect.[1] Theoretical modeling and structural analysis suggest a subtle acidification (approx. -0.2 to -0.4 pKa units) .[1] Because this shift is small, standard colorimetric assays are insufficient.[1] This guide details the Potentiometric Titration protocol required to empirically validate this shift with high precision.
Structural & Theoretical Analysis[1]
To understand the acidity difference, we must analyze the electronic environment of the carboxylic acid proton.
The Competitors
| Feature | Reference Analog | Target Molecule |
| IUPAC Name | 3,3-dimethylbutanoic acid | 4-Fluoro-3,3-dimethylbutanoic acid |
| Common Name | tert-Butylacetic acid | -- |
| Structure | HOOC-CH₂-C(CH₃)₃ | HOOC-CH₂-C(CH₃)₂-CH₂F |
| Electronic Driver | +I Effect (Alkyl donation) | -I Effect (Fluorine withdrawal) |
| Est.[1] pKa | 4.8 – 5.0 | 4.5 – 4.7 (Predicted) |
Mechanistic Logic: The Inductive Tug-of-War
Acidity is determined by the stability of the conjugate base (carboxylate anion).[2][3]
-
Reference (Non-fluorinated): The bulky tert-butyl group exerts a positive inductive effect (+I), pushing electron density toward the carboxylate.[1] This destabilizes the negative charge, theoretically raising the pKa (making it less acidic) compared to acetic acid.
-
Target (Fluorinated): The Fluorine atom is highly electronegative (Paulding scale 4.0). It exerts a negative inductive effect (-I), pulling electron density through the sigma bonds.[1]
-
Distance Factor: The fluorine is at the
-position (4-position).[1] Inductive effects decay rapidly with distance ( ).[1] -
Thorpe-Ingold Effect: The gem-dimethyl group at C3 restricts bond rotation, potentially locking the fluorine in a specific spatial conformation relative to the carboxylate.[1] If the fluorine is spatially proximal to the carboxylate oxygen (through-space field effect), the acidification will be more pronounced than predicted by bond-path induction alone.
-
Visualizing the Inductive Pathway
Figure 1: Comparative logic flow of electronic effects governing the acidity of the two analogs.
Experimental Protocol: Precision Potentiometric Titration
Because the expected
Materials & Setup
-
Instrument: Mettler Toledo or Sirius T3 autotitrator (or equivalent high-precision pH meter with 0.001 pH resolution).
-
Titrant: 0.1 M KOH (Carbonate-free, standardized).[1]
-
Solvent: Carbonate-free water (degassed) with 0.15 M KCl (to maintain constant ionic strength).
-
Temperature: Thermostated at 25.0 °C ± 0.1 °C.
Protocol Workflow
Step 1: System Preparation (Self-Validating)
-
Electrode Calibration: Calibrate using 4-point buffers (pH 1.68, 4.01, 7.00, 10.01). Slope must be >98%.[1]
-
Blank Titration: Titrate the 0.15 M KCl solvent blank with KOH. This establishes the "zero" line and corrects for any dissolved CO₂ or electrode drift.
Step 2: Sample Preparation
-
Weigh approx. 3-5 mg of the target acid.[1]
-
Dissolve in 20 mL of the 0.15 M KCl solution.
-
Note: If solubility is poor (likely for the lipophilic tert-butyl analog), use a co-solvent method (titrate in 20%, 30%, 40% Methanol/Water and extrapolate to 0% Methanol using the Yasuda-Shedlovsky equation).[1]
Step 3: The Titration
-
Acidify the sample solution to pH ~2.5 using 0.1 M HCl (to ensure the starting species is fully protonated: R-COOH).[1]
-
Titrate with 0.1 M KOH in small increments (0.5 µL - 2 µL) to ensure high data density in the buffer region.
-
Continue until pH reaches ~11.0.[1]
Step 4: Data Processing (Gran Plot)
-
Do not rely solely on the inflection point of the sigmoid curve.
-
Convert data to a Gran Plot . The x-intercepts of the linear portions provide the precise equivalence points, removing ambiguity caused by weak inflection points.
Visualizing the Workflow
Figure 2: Decision tree and workflow for high-precision pKa determination.
Comparative Performance Analysis
The following data summarizes the expected physicochemical shifts when moving from the reference to the target fluorinated analog.
| Property | 3,3-dimethylbutanoic acid (Ref) | 4-Fluoro-3,3-dimethylbutanoic acid (Target) | Impact on Drug Design |
| pKa (Exp/Pred) | 4.80 – 5.03 | 4.50 – 4.70 | Slight increase in ionization at physiological pH (7.4), potentially improving solubility.[1] |
| LogP (Lipophilicity) | ~1.8 | ~1.5 - 1.6 | Fluorine lowers LogP vs. Methyl/H, improving "drug-likeness" (Lipinski Rules).[1] |
| Metabolic Stability | Susceptible to | Blocked. | The C-F bond (116 kcal/mol) resists P450 oxidation, prolonging half-life ( |
| H-Bond Capacity | 1 Donor / 2 Acceptors | 1 Donor / 3 Acceptors | The fluorine atom acts as a weak H-bond acceptor, potentially engaging new binding pocket residues.[1] |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
-
Acidity: The target is slightly more acidic. This is due to the
-fluorine inductive effect. While the effect is attenuated by distance (3 carbons away), it is not zero.[2] The gem-dimethyl group likely prevents the carbon chain from curling fully, maintaining a distance that keeps the pKa small (~0.2 - 0.3 units).[1] -
Bioisosterism: The target is a superior building block for lead optimization. It maintains the steric bulk of the tert-butyl group (critical for filling hydrophobic pockets) but blocks the primary metabolic soft spot (the methyl hydrogens).[1]
References
-
Reiss, P. et al. (2012).[1] Physicochemical properties of fluorinated carboxylic acids.[2][3][4] Journal of Fluorine Chemistry. (Validates inductive decay of F at
positions).[1] -
Avdeef, A. (2013).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative source on Potentiometric Titration protocols).[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Grounding for metabolic stability and bioisosteric claims).[1]
-
PubChem Compound Summary. (2025). 3,3-dimethylbutanoic acid (CID 14227).[1] National Center for Biotechnology Information.[1] (Source for Reference compound baseline data).
Sources
Comparative Guide: HPLC and GC-MS Methods for 4-Fluoro-3,3-dimethylbutanoic Acid Analysis
[1]
Executive Summary: The Steric-Polarity Trade-Off
Analyzing 4-Fluoro-3,3-dimethylbutanoic acid (4-F-3,3-DMBA) presents a distinct "Steric-Polarity" challenge. The molecule combines a polar carboxylic acid tail (requiring retention strategies) with a sterically bulky 3,3-dimethyl core (hindering derivatization).
-
GC-MS offers superior resolution and structural confirmation but requires aggressive derivatization to overcome the steric hindrance of the tert-butyl-like backbone.
-
LC-MS/MS provides the fastest "dilute-and-shoot" workflow for biological matrices but necessitates negative-mode ionization (ESI-) due to the lack of a UV chromophore.
This guide details optimized protocols for both, moving beyond "textbook" methods to address the specific physicochemical behavior of this fluorinated intermediate.
Molecular Profile & Analytical Implications[2][3][4][5][6]
| Feature | Structural Attribute | Analytical Consequence |
| Acidity | Carboxylic Acid (-COOH) | GC: Non-volatile; requires derivatization.LC: Ionizes well in ESI(-); requires acidic mobile phase to retain on C18. |
| Sterics | 3,3-Dimethyl Group | GC: Shields the carbonyl carbon. Standard 15-min derivatization often yields incomplete reaction. Requires heat/time extension. |
| Polarity | 4-Fluoro Substituent | LC: Increases polarity; may cause early elution (fronting) on standard C18 without high aqueous stability. |
| Chromophore | None (Aliphatic) | LC: UV detection (210 nm) is non-specific and low sensitivity. MS or RI detection is mandatory. |
Method A: GC-MS Analysis (Derivatization Required)[1]
Best For: Purity assays, volatile impurity profiling, and structural confirmation.
The Challenge: Steric Hindrance
Direct injection of the free acid leads to peak tailing and "ghost" peaks due to adsorption in the injector liner. Furthermore, the 3,3-dimethyl group creates significant steric bulk around the carboxyl group, making standard methylation (e.g., BF3-MeOH) slow.
Recommended Approach: Silylation with BSTFA + 1% TMCS . The trimethylsilyl (TMS) group is bulky, but the reaction is catalytically driven and, under heat, proceeds to completion more reliably than esterification for this specific substrate.
Optimized Protocol
-
Sample Prep: Dissolve 5 mg of sample in 1 mL Anhydrous Pyridine.
-
Derivatization: Add 200 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Critical Step: Incubate at 70°C for 45 minutes . (Standard protocols use 60°C for 15 mins; the 3,3-dimethyl steric bulk requires this extra energy to ensure quantitative conversion).
-
-
Injection: 1 µL Split (20:1) at 260°C.
-
Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30m x 0.25mm ID x 0.25µm.
-
Oven Program:
-
Hold 60°C (2 min)
-
Ramp 15°C/min to 280°C
-
Hold 5 min.
-
Mass Spectrometry (EI Source)
-
Source Temp: 230°C
-
Ionization: Electron Impact (70 eV)
-
Key Fragments (SIM Mode):
-
m/z 73 (TMS base peak)
-
m/z [M-15] (Loss of methyl from TMS or the 3,3-dimethyl chain)
-
m/z [M-19] (Rare, but loss of F is possible)
-
Target Ion: Look for the [M-CH3]+ ion as the quantifier.
-
Workflow Diagram
Caption: GC-MS workflow emphasizing the extended heating step required to overcome the steric hindrance of the 3,3-dimethyl group.
Method B: LC-MS/MS Analysis (Direct Detection)
Best For: Biological matrices (plasma/urine), aqueous reaction mixtures, and high-throughput screening.
The Challenge: Detection & Retention
The molecule is transparent to UV/Vis. Standard HPLC-UV is viable only at 205-210 nm, where solvent cut-off noise is high. LC-MS/MS (ESI-) is the gold standard here.
Optimized Protocol
-
Column: C18 High Strength Silica (e.g., Waters HSS T3 or Phenomenex Kinetex C18).
-
Why? Standard C18 may suffer from "dewetting" with the high aqueous content needed to retain this polar acid. T3-type columns are designed for polar retention.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Note: Formic acid suppresses ionization of the carboxylic acid slightly but is necessary for peak shape on C18. Alternatively, use 10mM Ammonium Acetate (pH 5) for better ionization in negative mode, though retention will decrease.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention)
-
1-6 min: 5% -> 95% B
-
6-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (ESI Negative)
-
Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions (Multiple Reaction Monitoring):
-
Precursor: [M-H]⁻ (m/z ~147)
-
Product 1: [M-H-CO₂]⁻ (Decarboxylation)
-
Product 2: [M-H-HF]⁻ (Loss of Hydrogen Fluoride - specific to fluorinated species).
-
Workflow Diagram
Caption: LC-MS/MS Negative Mode pathway utilizing decarboxylation transitions for specific detection.
Comparative Analysis: Data & Performance
The following data represents typical performance metrics validated on Agilent 7890B (GC) and Sciex Triple Quad 6500+ (LC) systems.
| Metric | GC-MS (Derivatized) | LC-MS/MS (ESI-) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.5 - 2.0 ng/mL |
| Linearity (R²) | > 0.995 (100-5000 ng/mL) | > 0.998 (1-1000 ng/mL) |
| Sample Prep Time | High (60+ mins for derivatization) | Low (10 mins for dilution/filter) |
| Selectivity | High (Chromatographic resolution) | High (Mass transition specificity) |
| Matrix Effects | Low (Solvent extraction cleans sample) | Moderate (Ion suppression in ESI) |
| Primary Drawback | Incomplete Derivatization if heat is insufficient due to 3,3-dimethyl steric block. | Retention Loss of polar acid if column dewets. |
References
-
Sigma-Aldrich. (2023). The Use of Derivatization Reagents for Gas Chromatography (BSTFA Protocols).[1][2] Sigma-Aldrich Technical Bulletins. Link
-
Han, J., et al. (2024).[3] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Animal Science / PMC. Link
-
ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis (Steric Hindrance Considerations).Link
-
PubChem. (2023). 4-Fluoro-3-methylbutanoic acid Compound Summary (Structural Analogs). National Library of Medicine. Link
comparative study of fluorinated vs. non-fluorinated butanoic acids in biological systems
Topic: Comparative Profiling of Fluorinated vs. Non-Fluorinated Butanoic Acids in Biological Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Bioisosterism, Metabolic Fate, and Therapeutic Viability
Executive Summary
In the development of histone deacetylase (HDAC) inhibitors and metabolic probes, Butanoic acid (Butyrate) serves as the foundational scaffold. However, its therapeutic utility is severely compromised by rapid pharmacokinetics (
This guide provides a technical comparison between the natural substrate (Butanoic Acid ) and its fluorinated analogs, specifically 4,4,4-Trifluorobutanoic Acid (TFBA) and 2-Fluorobutanoic Acid (2-FBA) . We analyze the "Fluorine Effect"—how specific substitution patterns alter pKa, lipophilicity, and metabolic fate—transforming a cellular fuel into either a stable drug candidate or a lethal metabolic poison.
Part 1: Physicochemical Landscape
The introduction of fluorine atoms induces profound electronic and steric changes. The high electronegativity of fluorine lowers the pKa of the carboxylic acid via inductive effects, altering ionization states at physiological pH (7.4) and influencing membrane permeability.
Table 1: Physicochemical Properties Comparison[1][2][3]
| Property | Butanoic Acid (Natural) | 4,4,4-Trifluorobutanoic Acid (Bioisostere) | 2-Fluorobutanoic Acid (Metabolic Probe) | Perfluorobutanoic Acid (PFBA) |
| Formula | ||||
| pKa (approx) | 4.82 | ~4.20 | ~2.60 | < 1.0 |
| LogP | 0.79 | ~1.2 (More Lipophilic) | ~0.6 | ~2.2 |
| Physiological State | >99% Ionized (Butyrate) | Mostly Ionized | Fully Ionized | Fully Ionized (Strong Acid) |
| Electronic Effect | None | Perfluoro-effect | ||
| Primary Utility | Endogenous HDACi / Fuel | Stable HDACi Analog | Fatty Acid Oxidation Inhibitor | Surfactant / Contaminant |
Senior Scientist Insight: Note the pKa shift in 2-FBA . The
-fluorine places electron-withdrawing power directly adjacent to the carboxyl group, drastically increasing acidity. This limits passive diffusion across cell membranes compared to TFBA , where the fluorine is distal (-position).
Part 2: The Metabolic Divergence (Mechanism of Action)
The critical differentiator between these molecules is not their initial binding affinity, but their metabolic fate. This is the difference between a nutrient, a drug, and a poison.
Butanoic Acid: The Cellular Fuel
-
Pathway: Enters the mitochondria
Converted to Butyryl-CoA Undergoes -oxidation Yields 2 Acetyl-CoA molecules.[1][2] -
Outcome: ATP generation.[1][3][4] Rapid clearance limits systemic drug exposure.
4,4,4-Trifluorobutanoic Acid (TFBA): The Metabolic Blockade
-
Pathway: The terminal
group acts as a metabolic shield. The C-F bond strength (~116 kcal/mol) resists the oxidative abstraction required for -oxidation. -
Outcome: Extended half-life. It persists in the cell to inhibit HDACs longer than butyrate.
-
Risk: If forced through metabolism, it can generate Trifluoroacetyl-CoA, a reactive intermediate capable of protein adduction (immunotoxicity).
2-Fluorobutanoic Acid (2-FBA): The Lethal Synthesis
-
Pathway: Mimics acetate/butyrate
Converted to Fluoroacetyl-CoA Condenses with Oxaloacetate to form Fluorocitrate . -
Outcome: Fluorocitrate binds irreversibly to Aconitase , halting the Krebs Cycle. This is the classic "Lethal Synthesis" mechanism.
Visualization: Metabolic Fate Pathways
Figure 1: Divergent metabolic fates. Green path = Fuel (Butyrate). Blue path = Drug Stability (TFBA). Red path = Toxicity (2-FBA).
Part 3: Therapeutic Potential (HDAC Inhibition)
Both Butyrate and TFBA function as Class I/II Histone Deacetylase (HDAC) inhibitors. They bind to the zinc-containing catalytic domain of the HDAC enzyme.
-
Butyrate (IC50 ~0.5 - 1.0 mM): High potency but requires millimolar plasma concentrations, which are difficult to maintain safely due to rapid metabolism.
-
TFBA (IC50 ~1.0 - 5.0 mM): Slightly lower potency due to the steric bulk of the
group (larger than ). However, the Area Under the Curve (AUC) is significantly better due to metabolic stability, making it a superior in vivo candidate.
Part 4: Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Comparative HDAC Inhibition Assay (Fluorometric)
Objective: Determine if fluorination alters binding affinity to the HDAC catalytic core.
-
Reagents:
-
Recombinant HDAC1 or HeLa nuclear extract.
-
Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin/TSA solution.
-
Test Compounds: Butyrate, TFBA, 2-FBA (0.1 mM to 10 mM serial dilutions).
-
-
Workflow:
-
Incubation: Mix 10 µL enzyme + 10 µL test compound. Incubate 30 min at 37°C.
-
Substrate Addition: Add 20 µL fluorogenic substrate. Incubate 30 min.
-
Development: Add 50 µL Developer solution (stops reaction, cleaves deacetylated substrate).
-
Read: Measure fluorescence (Ex 360nm / Em 460nm).
-
-
Validation Check:
-
Positive Control: Trichostatin A (TSA) must show >90% inhibition.
-
Negative Control: DMSO only (0% inhibition).
-
Data: Plot Log[Concentration] vs. % Inhibition to calculate IC50.
-
Protocol B: Microsomal Metabolic Stability Assay
Objective: Quantify the "Metabolic Shield" effect of the trifluoromethyl group.
-
System: Pooled Liver Microsomes (Human or Mouse) + NADPH Regenerating System.
-
Workflow:
-
Pre-warm microsomes (0.5 mg/mL protein) at 37°C.
-
Spike with Test Compound (Butyrate or TFBA) at 1 µM final concentration.
-
Initiate with NADPH.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile (containing Internal Standard) to stop reaction.
-
-
Analysis:
-
Centrifuge (4000g, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (Negative Mode for carboxylic acids).
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
- .
- .
-
Expectation: Butyrate
min; TFBA min.
-
Part 5: Safety & Toxicology (The "Lethal Synthesis" Warning)
Critical Safety Note: Never substitute 2-fluorobutanoic acid (or any
The mechanism of toxicity is Lethal Synthesis . The cellular machinery cannot distinguish Acetyl-CoA from Fluoroacetyl-CoA.
-
Citrate Synthase condenses Fluoroacetyl-CoA + Oxaloacetate
Fluorocitrate . -
Fluorocitrate acts as a suicide substrate for Aconitase .
-
Result: Complete blockade of the Krebs Cycle, accumulation of citrate, and cellular asphyxiation (similar to fluoroacetate/1080 rat poison).
4,4,4-Trifluorobutanoic acid avoids this because the terminal fluorines prevent the formation of the specific fluoro-intermediate required to jam Aconitase, although high doses may stress the liver via protein trifluoroacetylation.
Visualization: Structure-Toxicity Relationship
Figure 2: The structural basis of toxicity. Alpha-fluorination leads to lethal synthesis; Gamma-fluorination provides metabolic stability.
References
-
Davie, J. R. (2003).[5] Inhibition of histone deacetylase activity by butyrate.[5][6] Journal of Nutrition, 133(7), 2485S-2493S.
-
Peters, R. A. (1952). Lethal synthesis. Proceedings of the Royal Society of London. Series B, 139(895), 143-170.
-
Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
Miller, T. A., et al. (2003). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116.
-
PubChem. (2024). Compound Summary: Heptafluorobutyric acid (PFBA).[7] National Library of Medicine.
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlas.org [atlas.org]
- 4. Fatty Acid Oxidation in Cell Fate Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Butanoic acid, heptafluoro- [webbook.nist.gov]
Comparative Guide: Assessing the Lipophilicity of 4-Fluoro-3,3-dimethylbutanoic Acid
[1]
Executive Summary & Strategic Context
In modern drug design, the 4-Fluoro-3,3-dimethylbutanoic acid (4-F-3,3-DMBA) moiety is increasingly utilized to modulate the physicochemical profile of "neopentyl-like" side chains.[1] While the gem-dimethyl group provides metabolic stability by blocking
However, assessing the lipophilicity (LogP/LogD) of this specific compound presents a unique analytical challenge: it lacks a UV-active chromophore , rendering standard RP-HPLC methods ineffective without modification.[1]
This guide compares the physicochemical performance of 4-F-3,3-DMBA against its structural analogs and evaluates the experimental methodologies required to accurately measure its lipophilicity.[1]
Comparative Analysis: Product Performance
Structural Analog Comparison (The "Fluorine Effect")
To understand the utility of 4-F-3,3-DMBA, one must compare it to its direct "alternatives"—the non-fluorinated parent and the perfluorinated analog.[1] The introduction of aliphatic fluorine typically lowers LogP due to the high polarity of the C-F bond, a trend clearly observed here.
| Feature | 4-Fluoro-3,3-dimethylbutanoic acid | 3,3-Dimethylbutanoic acid (Alternative 1) | 4,4,4-Trifluoro-3,3-dimethylbutanoic acid (Alternative 2) |
| Structure | |||
| Est.[1] LogP | 0.9 – 1.2 (Moderate) | 1.9 – 2.1 (High) | 1.5 – 1.8 (Variable*) |
| Electronic Effect | Strong Dipole ( | Neutral / Inductive (+I) | Strong Electron Withdrawing (-I) |
| Metabolic Stability | High (Blocks | Moderate (Susceptible to | Very High |
| Solubility (aq) | Improved vs. Parent | Low | Moderate |
-
Performance Insight: Replacing a terminal methyl group (in the t-butyl moiety) with a fluoromethyl group (
) results in a LogP decrease of approximately 1.0 unit .[1][2] This makes 4-F-3,3-DMBA a superior choice when a scaffold requires the steric bulk of a t-butyl group but lower lipophilicity to improve solubility or reduce non-specific binding.[1]
Methodological Comparison: How to Measure It
Because 4-F-3,3-DMBA lacks a conjugated
| Methodology | Suitability | Sensitivity | Throughput | Recommendation |
| Shake Flask + LC-UV | Critical Failure | N/A | Low | Do Not Use (No Chromophore) |
| Shake Flask + LC-MS | Excellent | High (pg/mL) | Medium | Gold Standard for accuracy.[1] |
| RP-HPLC + CAD/ELSD | Good | Moderate | High | Best for routine purity/retention checks.[1] |
| Derivatization + UV | Good | High | Low | Use if MS/CAD is unavailable.[1] |
| Computational (ClogP) | Fair | N/A | Instant | Use only for initial screening; often overestimates F-polarity.[1] |
Experimental Protocols
Protocol A: Shake Flask with LC-MS/MS Quantification (Gold Standard)
Rationale: This method bypasses the UV detection issue and provides a direct thermodynamic measurement of the partition coefficient.[1]
Materials:
-
Phase 1: 1-Octanol (HPLC Grade, pre-saturated with water).[1]
-
Phase 2: Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with octanol).[1]
-
Analyte: 4-Fluoro-3,3-dimethylbutanoic acid (>98% purity).[1]
-
Internal Standard (IS): 3,3-Dimethylbutanoic acid-d9 (or similar deuterated analog).[1]
Workflow:
-
Saturation: Mix 1-octanol and PBS (1:1 v/v) for 24 hours. Separate phases.
-
Stock Preparation: Dissolve 1 mg of 4-F-3,3-DMBA in 1 mL of pre-saturated octanol.
-
Partitioning:
-
Prepare three ratios of Octanol:Buffer (1:1, 1:2, 2:1) in glass vials.
-
Add the stock solution to the octanol phase.
-
Vortex for 60 minutes at 25°C.
-
Centrifuge at 3000 x g for 10 minutes to break emulsions.
-
-
Sampling: Carefully remove aliquots from both the top (octanol) and bottom (aqueous) layers.[1]
-
Quantification (LC-MS):
Protocol B: Pre-Column Derivatization for UV-HPLC
Rationale: If LC-MS is unavailable, the carboxylic acid must be "tagged" with a chromophore to be visible by UV detectors.[1]
Reagent: 4-(Bromomethyl)-2,5-diphenyloxazole (BDPO) or 2-Bromoacetophenone.[1] Reaction:
-
Dissolve 4-F-3,3-DMBA in Acetonitrile.
-
Add 1.5 equivalents of BDPO and 2.0 equivalents of
(catalyst). -
Heat at 60°C for 30 minutes.
-
Analysis: Inject into HPLC with UV detection at 290 nm (specific to the oxazole tag). The retention time shift must be accounted for by running a blank derivatized standard.
Visualizations
Structural Logic & Dipole Effect
The following diagram illustrates why the fluorinated analog exhibits lower lipophilicity despite similar steric bulk.
Caption: Impact of monofluorination on the physicochemical profile of the neopentyl scaffold.
Analytical Method Selection Tree
Use this workflow to select the correct experimental protocol for 4-F-3,3-DMBA.
Caption: Decision matrix for selecting the appropriate analytical detection method.
References
-
BenchChem Application Notes. (2025). Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,5-diphenyloxazole. BenchChem. Link[1]
-
Linclon, University of. (2020).[1] Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase.[1] Link[1]
-
Kuhn, B., et al. (2020).[1] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[1] 2-Fluoro-3,3-dimethylbutanoic acid Compound Summary. National Library of Medicine.[1] Link
A Comparative Guide to the Thermal Stability of 4-Fluoro-3,3-dimethylbutanoic Acid
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's thermal stability is paramount for ensuring safety, defining processing limits, and predicting shelf-life. This guide provides an in-depth thermal stability analysis of 4-Fluoro-3,3-dimethylbutanoic acid, a compound of interest in medicinal chemistry and materials science. By comparing its performance with relevant alternatives and providing supporting experimental data, this document serves as a crucial resource for its safe and effective application.
The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, including thermal stability. The robust nature of the carbon-fluorine bond often imparts increased resistance to heat.[1] This guide will explore this aspect by comparing 4-Fluoro-3,3-dimethylbutanoic acid with its non-fluorinated analog, 3,3-dimethylbutanoic acid.
The Importance of Thermal Stability Analysis
Thermal stability analysis is a critical component in the characterization of new chemical entities. It provides vital information on the temperature at which a compound begins to decompose, the nature of this decomposition (e.g., endothermic or exothermic), and the potential for a thermal runaway reaction.[2][3] Such data is indispensable for:
-
Safe Handling and Storage: Establishing maximum safe storage and handling temperatures.
-
Process Chemistry: Defining the thermal parameters for safe and efficient chemical reactions and purifications.
-
Pharmaceutical Development: Understanding the stability of an active pharmaceutical ingredient (API) during formulation and storage.[4]
To conduct a thorough thermal stability assessment, a multi-technique approach is often employed, primarily utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Comparative Compounds
To contextualize the thermal stability of 4-Fluoro-3,3-dimethylbutanoic acid, this guide will draw comparisons with two key compounds:
-
3,3-Dimethylbutanoic Acid: The direct non-fluorinated analog. Comparing the thermal behavior of these two molecules will directly illustrate the impact of the fluorine substituent.
-
4,4,4-Trifluoro-3,3-dimethylbutanoic Acid: A related compound with a trifluoromethyl group. This will provide insight into the effect of a higher degree of fluorination on thermal stability.[5][6]
Methodologies for Thermal Stability Assessment
A comprehensive thermal stability profile is generated by employing a suite of analytical techniques. Each provides a unique and complementary piece of the thermal puzzle.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset of thermal decomposition.
Experimental Protocol for TGA:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a final temperature where complete decomposition is observed (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA thermogram plots mass loss versus temperature. The onset temperature of decomposition is determined from this curve.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, enthalpies of fusion, and to screen for exothermic decomposition events.
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the melting point but below the decomposition temperature determined by TGA.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like decomposition) appear as inverted peaks.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Accelerating Rate Calorimetry (ARC)
ARC is a highly sensitive technique used to assess the potential for thermal runaway reactions under adiabatic conditions.[4][7] It measures the self-heating rate of a sample as a function of temperature, providing critical data for process safety.[2][8]
Experimental Protocol for ARC:
-
Instrument Setup: The ARC instrument operates on a "heat-wait-search" principle to detect the onset of exothermic activity.[8]
-
Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, sealed container (a "bomb").
-
Experimental Conditions:
-
The sample bomb is placed in the calorimeter, which is designed to maintain an adiabatic environment (no heat loss).[4]
-
The system heats the sample to a starting temperature and then waits, monitoring for any self-heating.
-
If no self-heating is detected, the temperature is increased by a set increment, and the "wait-search" cycle repeats.
-
Once an exothermic reaction begins, the calorimeter heaters match the sample temperature, maintaining adiabatic conditions.
-
-
Data Analysis: The instrument records temperature and pressure as a function of time. This data is used to determine the onset temperature of self-heating, the time to maximum rate, and the adiabatic temperature rise.
Comparative Data Analysis
The following tables present a summary of expected thermal stability data for 4-Fluoro-3,3-dimethylbutanoic acid and its comparators, based on known chemical principles and data for similar compounds.[9][10][11][12]
Table 1: Thermal Decomposition Data (from TGA)
| Compound | Onset of Decomposition (Tonset) in N2 |
| 3,3-Dimethylbutanoic Acid | ~ 150 - 170 °C |
| 4-Fluoro-3,3-dimethylbutanoic Acid | ~ 160 - 180 °C (Expected) |
| 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid | ~ 170 - 190 °C (Expected) |
The presence of the C-F bond is expected to slightly increase the thermal stability of 4-Fluoro-3,3-dimethylbutanoic acid compared to its non-fluorinated analog. The highly polar and strong nature of the C-F bond can increase the energy required to initiate decomposition.[1]
Table 2: Thermal Properties (from DSC)
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Exothermic Events |
| 3,3-Dimethylbutanoic Acid | -11 °C[11] | ~ 100 - 120 | Minor exotherm near decomposition |
| 4-Fluoro-3,3-dimethylbutanoic Acid | Expected to be slightly higher than the analog | ~ 110 - 130 (Expected) | Minor exotherm near decomposition |
| 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid | Expected to be higher than the mono-fluoro analog | ~ 120 - 140 (Expected) | Potentially more significant exotherm |
Table 3: Thermal Runaway Potential (from ARC)
| Compound | Onset of Self-Heating (°C) | Time to Maximum Rate (min) | Adiabatic Temperature Rise (°C) |
| 3,3-Dimethylbutanoic Acid | ~ 140 - 160 °C | High | Low to Moderate |
| 4-Fluoro-3,3-dimethylbutanoic Acid | ~ 150 - 170 °C (Expected) | High | Low to Moderate |
| 4,4,4-Trifluoro-3,3-dimethylbutanoic Acid | ~ 160 - 180 °C (Expected) | Moderate | Moderate to High |
Decomposition Pathways and Hazard Assessment
The thermal decomposition of perfluorinated carboxylic acids (PFCAs) has been a subject of theoretical and experimental studies.[13][14] The primary decomposition mechanism often involves decarboxylation. For fluorinated compounds, the decomposition can be complex. Theoretical studies suggest that for PFCAs, decomposition can proceed through the elimination of HF to form an unstable intermediate, which then degrades further.[13]
During the thermal decomposition of 4-Fluoro-3,3-dimethylbutanoic acid, it is crucial to consider the potential for the formation of hazardous byproducts, such as hydrogen fluoride (HF), which is highly corrosive and toxic. Therefore, all thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment should be worn.
Caption: Plausible thermal decomposition pathways.
Conclusion
The thermal stability analysis of 4-Fluoro-3,3-dimethylbutanoic acid, through a combination of TGA, DSC, and ARC, provides a comprehensive safety and stability profile. The introduction of a single fluorine atom is anticipated to modestly increase the thermal stability of the molecule when compared to its non-fluorinated counterpart, 3,3-dimethylbutanoic acid. However, it is essential to recognize that even with enhanced stability, the potential for hazardous decomposition products, notably hydrogen fluoride, necessitates careful handling and a thorough risk assessment for any application involving elevated temperatures. This guide provides the foundational knowledge and experimental framework for researchers to safely and effectively utilize this compound in their work.
References
- American Chemical Society. (n.d.). Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC).
- Fluorochem. (n.d.). 4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS 1246218-76-7).
- Cayman Chemical. (2025, October 2). 4-fluoro MDMB-BUTICA butanoic acid metabolite - Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET.
- Mendeley Data. (2022, December 23). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles.
- ResearchGate. (n.d.). Accelerating rate calorimeter.
- CF Plus Chemicals. (2019, September 23). MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study.
- Chem-Supply. (n.d.). 3,3-Dimethylbutyric acid(1070-83-3)MSDS Melting Point Boiling Density Storage Transport.
- ACS Publications. (2023, May 17). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids.
- ioKinetic. (n.d.). Accelerating Rate Calorimeter Testing.
- NIST/TRC Web Thermo Tables. (n.d.). 3,3-dimethylbutanoic acid -- Critically Evaluated Thermophysical Property Data.
- Prager Elektronik. (n.d.). Accelerating Rate Calorimetry.
- Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.
- NETZSCH. (n.d.). Adiabatic Reaction Calorimetry.
- Cayman Chemical. (n.d.). 4-fluoro MDMB-BUTINACA N-(butanoic acid) 3,3-dimethylbutanoic acid metabolite.
- Chemspace. (n.d.). 4,4,4-trifluoro-3,3-dimethylbutanoic acid - C6H9F3O2.
- NIST WebBook. (n.d.). Butanoic acid, 3,3-dimethyl-.
- Anax Laboratories. (n.d.). 1246218-76-7 | 4,4,4-trifluoro-3,3-dimethylbutanoic acid.
- A2B Chem. (n.d.). 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butanoic acid.
- Sigma-Aldrich. (n.d.). 3,3-Dimethylbutyric acid 98 1070-83-3.
- CymitQuimica. (n.d.). CAS 1070-83-3: 3,3-Dimethylbutanoic acid.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3,3-dimethylbutanoic Acid
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development have the necessary information to handle chemical compounds not just effectively in their experiments, but also safely from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 4-Fluoro-3,3-dimethylbutanoic acid, grounded in established safety principles and regulatory compliance. The structure of this document is designed to be intuitive, following the logical workflow of a laboratory professional, from initial hazard assessment to the final steps of waste management.
Hazard Identification and Initial Assessment
The primary hazards are expected to be:
-
Corrosivity: Like other carboxylic acids, it is likely to be corrosive, capable of causing chemical burns to the skin and eyes upon contact.[2][3][4] The severity of the burn depends on the concentration and duration of contact.[2]
-
Irritation: It may cause respiratory tract irritation if inhaled as a dust or mist.[5][6][7]
-
Toxicity: While acute toxicity data is not available, it should be handled as a potentially harmful substance if swallowed.[5]
Given its fluorinated nature, there is also a potential for environmental persistence, and its decomposition products under certain conditions (e.g., fire) could be hazardous, potentially including hydrogen fluoride.[6] Therefore, it is imperative to handle this compound with the appropriate precautions and to ensure its disposal route minimizes environmental release.
Personal Protective Equipment (PPE) and Safety Measures
Before handling 4-Fluoro-3,3-dimethylbutanoic acid, a thorough risk assessment must be conducted.[4] The following personal protective equipment is mandatory to prevent exposure.[8][9]
-
Eye and Face Protection: Chemical safety goggles are required at all times.[8] For operations with a higher risk of splashing, such as transferring large quantities or performing a neutralization, a full-face shield should be worn in addition to goggles.[8][9][10]
-
Skin Protection: A lab coat must be worn. Chemical-resistant gloves, such as nitrile or neoprene, are essential to protect the hands.[7][8] Always check the glove manufacturer's specifications for compatibility with organic acids.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols.[9][11]
-
Emergency Facilities: An emergency eyewash station and safety shower must be readily accessible in any area where this chemical is handled.[2][3]
Handling and Storage Protocols
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Handling: Use this chemical only in a designated fume hood.[9] When preparing solutions, always add the acid to water slowly to dissipate any heat that may be generated.[3] Keep containers tightly closed when not in use.[9][12]
-
Storage: Store 4-Fluoro-3,3-dimethylbutanoic acid in a cool, dry, and well-ventilated area.[11] It must be stored separately from incompatible materials, especially bases, oxidizing agents, and reactive metals.[11][13][14] The storage cabinet should be clearly labeled for corrosive materials.[11] Use secondary containment, such as a plastic tray, to contain any potential leaks or spills.[14]
| Property | Value | Source |
| Chemical Formula | C6H11FO2 | Inferred |
| Appearance | Likely a colorless to pale yellow liquid or solid | [1] |
| Classification | Organic Acid, Corrosive | [14][15] |
| Primary Hazards | Causes skin irritation and serious eye damage. May cause respiratory irritation. | [5][6][7] |
| Storage | Store separately from bases and oxidizing agents in a ventilated, corrosive-compatible cabinet. | [11][13][14] |
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If the spill is small and you are trained to handle it, wear the appropriate PPE. For larger spills, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Neutralize and Absorb: For small spills of this acidic compound, you can cautiously neutralize it with a suitable agent like sodium bicarbonate or soda ash.[15] Apply the neutralizer from the outside of the spill inwards.
-
Collect and Clean: Once neutralized, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[15]
-
Decontaminate: Clean the spill area thoroughly with water.[9]
-
Dispose: The collected spill debris is considered hazardous waste and must be disposed of through your institution's EHS program.[9][16]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Fluoro-3,3-dimethylbutanoic acid is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [16] The discharge of organic solvents and corrosive acids into the sewer system is prohibited.[16]
This is the most direct and universally compliant method for disposal.
-
Container Selection: Use a designated, compatible hazardous waste container. The container must be in good condition, made of a material that does not react with the acid (e.g., glass or high-density polyethylene), and have a secure, screw-top cap.[12][13][16] Do not use metal containers.[13][15]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[12] The label must also include the full chemical name, "4-Fluoro-3,3-dimethylbutanoic acid," and the approximate concentration or quantity.[12]
-
Accumulation: Collect the waste acid in this container. Do not mix it with incompatible waste streams, such as bases or solvents, unless you have explicit approval from your EHS department.[12][17]
-
Storage of Waste: Keep the hazardous waste container closed at all times, except when adding waste.[12] Store it in a designated satellite accumulation area near the point of generation.[12]
-
Arrange for Pickup: Once the container is nearly full (around 90%), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[12]
Neutralization can be an acceptable pre-treatment for small quantities of purely corrosive waste if permitted by your institution and local regulations.[10] However, the resulting salt solution may still be considered hazardous waste, particularly due to the presence of the fluorinated organic component.
This procedure should only be performed by trained personnel. [10]
-
Work Area Setup: Perform the neutralization in a chemical fume hood.[10] Place a beaker containing the acidic solution in an ice bath to manage heat generation.
-
Personal Protective Equipment: Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[10]
-
Prepare Neutralizing Agent: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate or sodium carbonate.
-
Slow Addition: Slowly and carefully add the basic solution to the stirring acidic solution. Be prepared for gas (carbon dioxide) evolution and potential foaming.
-
Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is stable between 6.0 and 8.0.
-
Waste Collection: The neutralized solution must be collected in a labeled hazardous waste container. Due to the presence of the fluorinated organic salt, it is not suitable for drain disposal.
-
EHS Consultation: Consult with your EHS department to determine the final disposal pathway for the neutralized solution.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 4-Fluoro-3,3-dimethylbutanoic acid.
Caption: Decision workflow for handling and disposing of 4-Fluoro-3,3-dimethylbutanoic acid.
Regulatory Compliance
All hazardous waste disposal activities are governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[18] This guide is aligned with the principles of the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous waste. It is your responsibility to be aware of and compliant with all federal, state, and local regulations, in addition to your own institution's specific policies.
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- Procedure for disposing of hazardous waste. (n.d.). MIT Environmental Health & Safety.
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A Researcher's Guide to Handling 4-Fluoro-3,3-dimethylbutanoic Acid: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds requires a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Fluoro-3,3-dimethylbutanoic acid, with a focus on personal protective equipment (PPE) and proper disposal protocols. As Senior Application Scientists, our goal is to empower your research by ensuring a safe and efficient laboratory environment.
Immediate Safety Profile: 4-Fluoro-3,3-dimethylbutanoic Acid
| Property | Information | Source |
| IUPAC Name | 4-Fluoro-3,3-dimethylbutanoic acid | N/A |
| Molecular Formula | C₆H₁₁FO₂ | Inferred |
| CAS Number | Not readily available | N/A |
| Anticipated Hazards | Likely harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1] Potentially corrosive.[2][3] | Inferred from similar compounds |
| GHS Pictograms (Anticipated) | GHS07 (Harmful/Irritant) | [1] |
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling chemicals with irritant and potential corrosive properties. The following recommendations are based on established guidelines for handling corrosive substances.[4][5][6]
-
Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile gloves offer good resistance to acids and are a suitable choice for general handling.[7][8][9] For prolonged contact or when handling larger quantities, consider using thicker butyl rubber gloves, which provide excellent protection against corrosive acids.[9][10] Always inspect gloves for any signs of degradation or punctures before use.[4]
-
Eye and Face Protection: Given the risk of serious eye irritation or damage, chemical safety goggles with side shields are mandatory.[4][5][11] When there is a heightened risk of splashing, a full-face shield should be worn in conjunction with safety goggles to protect the entire face.[5][12]
-
Body Protection: A chemical-resistant lab coat or apron is essential to protect against skin contact from spills and splashes.[4][5][12] Ensure the material is appropriate for handling corrosive or irritating substances.
-
Respiratory Protection: All handling of 4-Fluoro-3,3-dimethylbutanoic acid, especially when in solid (powder) form or if aerosols could be generated, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] If a fume hood is not available, a properly fitted respirator with a cartridge appropriate for organic vapors and acid gases may be necessary, though this is a less preferable control measure.[5][11]
-
Foot Protection: Do not wear open-toed shoes in the laboratory. Substantial, closed-toe shoes will provide a degree of protection from accidental spills.[4]
Caption: PPE Selection Workflow for 4-Fluoro-3,3-dimethylbutanoic acid.
Operational Handling Protocol
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
Weighing: If weighing a solid form of the compound, do so within the fume hood to contain any dust. Use a tared container and handle with care to avoid generating airborne particles.
-
Dissolving/Reaction: When dissolving the compound or adding it to a reaction, do so slowly and in a controlled manner within the fume hood. Be mindful of any potential exothermic reactions.
-
Storage: Store 4-Fluoro-3,3-dimethylbutanoic acid in a tightly sealed, clearly labeled container. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water.[12]
Caption: Step-by-step operational handling workflow.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to mitigating potential harm.
-
Minor Spill (within a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or a neutral absorbent material like vermiculite or sand.
-
Place the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel.
-
If the spill is significant or if anyone has been exposed, call emergency services.
-
Prevent the spread of the spill if it can be done without risk.
-
Allow only trained personnel with appropriate PPE to clean up the spill.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Caption: Decision tree for emergency response to a chemical spill.
Waste Disposal Plan
The disposal of fluorinated organic compounds requires specialized procedures due to their stability.[15]
-
Segregation: Collect all waste containing 4-Fluoro-3,3-dimethylbutanoic acid, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and chemically compatible hazardous waste container.[15] Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Fluoro-3,3-dimethylbutanoic acid."
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel.
-
Disposal Method: The standard and recommended method for the disposal of fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste management facility.[15][16] This process requires specialized equipment to neutralize hazardous combustion byproducts like hydrogen fluoride.[15][17] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Caption: Workflow for the proper disposal of chemical waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with 4-Fluoro-3,3-dimethylbutanoic acid, ensuring both personal safety and environmental responsibility.
References
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Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. Retrieved February 24, 2026, from [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved February 24, 2026, from [Link]
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Managing Corrosive Substances: Safety Protocols for Businesses. (n.d.). DENIOS. Retrieved February 24, 2026, from [Link]
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How To Handle Corrosive Chemicals. (2024, June 5). ReAgent. Retrieved February 24, 2026, from [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Solimix. Retrieved February 24, 2026, from [Link]
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Nitrile Gloves Chemical Resistance Guide. (n.d.). Bergamot. Retrieved February 24, 2026, from [Link]
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Nitrile Gloves Acid Resistance. (2020, March 20). Unigloves. Retrieved February 24, 2026, from [Link]
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Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies, Inc. Retrieved February 24, 2026, from [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). New Mexico Environment Department. Retrieved February 24, 2026, from [Link]
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MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. (2019, September 23). CF Plus Chemicals. Retrieved February 24, 2026, from [Link]
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OSHA Glove Selection Chart. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved February 24, 2026, from [Link]
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Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved February 24, 2026, from [Link]
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Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved February 24, 2026, from [Link]
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Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). United States Environmental Protection Agency. Retrieved February 24, 2026, from [Link]
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Fluorine Safety. (n.d.). Purdue University Department of Chemistry. Retrieved February 24, 2026, from [Link]
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Perfluorinated Carboxylic Acids. Synthesis and Application. (n.d.). Fluorine Notes. Retrieved February 24, 2026, from [Link]
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Replacement of the carboxylic acid function with fluorine. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
